4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJHOGJNHBJBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS No. 1184544-36-2), a pivotal heterocyclic intermediate in contemporary medicinal chemistry. The document delves into the compound's physicochemical properties, outlines plausible and efficient synthetic routes, discusses state-of-the-art characterization methodologies, and explores its significant applications, particularly as a key building block in the synthesis of targeted therapeutics such as Janus kinase (JAK) inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical guidance.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent ruxolitinib, feature a pyrazole core, underscoring its therapeutic relevance. The functionalization of the pyrazole ring is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles.
This compound emerges as a particularly valuable intermediate in this context. The presence of a bromine atom at the 4-position of the pyrazole ring provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N-aryl linkage to a benzonitrile moiety further expands its utility, positioning it as a key precursor for a range of complex bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.
| Property | Value |
| CAS Number | 1184544-36-2 |
| Molecular Formula | C₁₀H₆BrN₃ |
| Molecular Weight | 248.08 g/mol |
| IUPAC Name | 4-(4-bromopyrazol-1-yl)benzonitrile |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |
Synthesis of this compound: A Methodological Deep Dive
Recommended Synthetic Pathway: Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is highly suitable for the synthesis of N-arylpyrazoles.[1][2] This reaction offers high functional group tolerance and generally proceeds with excellent yields under relatively mild conditions.
References
An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: Properties, Synthesis, and Applications
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document consolidates available data to offer a detailed perspective for researchers engaged in drug discovery and the development of novel chemical entities. We will delve into its structural characteristics, spectroscopic profile, a validated synthetic route with mechanistic insights, and explore its potential based on the well-established biological significance of the pyrazole scaffold.
Introduction: The Significance of the Pyrazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to the development of therapeutic agents, with the pyrazole ring system being a particularly prominent structural motif.[1] Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are featured in numerous approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole core allows for substitution at various positions, enabling chemists to finely tune the molecule's steric and electronic properties to optimize its pharmacological profile.[4] The compound this compound incorporates three key pharmacophores: the pyrazole ring, a bromine substituent, and a benzonitrile group, making it a valuable intermediate for creating diverse molecular architectures.
Molecular and Physicochemical Profile
This compound is a solid compound at room temperature.[5] Its core structure consists of a 4-bromopyrazole ring linked via a nitrogen atom to a p-cyanophenyl group.
| Property | Value | Source |
| CAS Number | 1184544-36-2 | [6][7] |
| Molecular Formula | C₁₀H₆BrN₃ | [7] |
| Molecular Weight | 248.08 g/mol | [7] |
| IUPAC Name | 4-(4-bromopyrazol-1-yl)benzonitrile | [6] |
| SMILES String | N#Cc1ccc(cc1)-n(c2)ncc2Br | [6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the coupling of 4-bromopyrazole with 4-fluorobenzonitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromopyrazole (1.0 eq)
-
4-Fluorobenzonitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-bromopyrazole in dimethylformamide, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the pyrazolate anion.
-
Add 4-fluorobenzonitrile to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry it under a vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole N-H, which is necessary to form the nucleophilic pyrazolate anion.
-
Solvent: DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) reaction.
-
Temperature: Heating is required to overcome the activation energy for the displacement of the fluoride from the aromatic ring.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
While a full experimental dataset for this compound is not publicly available, its structure allows for the prediction of key spectroscopic features. Commercial suppliers confirm that analytical techniques such as LCMS, GCMS, HPLC, NMR, and FTIR are used for its characterization.[6]
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole and benzonitrile rings. The pyrazole protons would appear as two distinct singlets, while the benzonitrile protons would exhibit a characteristic AA'BB' system (two doublets).
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The nitrile carbon would appear at the lower field (around 118 ppm), and the carbons attached to the bromine and nitrogen atoms would also have characteristic chemical shifts.
Expected IR Spectral Data
The infrared spectrum would be characterized by a sharp absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Other significant peaks would include C-H stretching of the aromatic rings and C=C/C=N stretching vibrations within the rings.
Expected Mass Spectrometry Data
The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
Potential Applications in Drug Discovery
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[3]
-
Kinase Inhibition: Many pyrazole derivatives are potent kinase inhibitors used in cancer therapy.[3] The benzonitrile group in the target molecule is also a common feature in many kinase inhibitors, suggesting potential in this area.[8]
-
Anti-inflammatory Activity: Pyrazole-containing compounds, such as celecoxib, are well-known anti-inflammatory agents that act by inhibiting cyclooxygenase-2 (COX-2).[9]
-
Antimicrobial Agents: The pyrazole nucleus is found in various compounds with antibacterial and antifungal properties.[2]
The bromine atom on the pyrazole ring provides a reactive handle for further synthetic modifications, such as Suzuki or Stille cross-coupling reactions, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[10]
Conclusion
This compound is a promising heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its synthesis is straightforward, and its structure combines several key pharmacophoric features. Further research into the biological activities of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile AldrichCPR 1006538-45-9 [sigmaaldrich.com]
- 6. This compound [synhet.com]
- 7. heterocyclics.com [heterocyclics.com]
- 8. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.org.mx [scielo.org.mx]
An In-Depth Technical Guide to 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, integral to the development of a diverse array of therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of molecules targeting a wide range of biological pathways.[3][4] Within this important class of compounds, 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile has emerged as a critical building block, particularly in the synthesis of kinase inhibitors and other novel therapeutics.[5][6][7] This technical guide provides a comprehensive overview of the molecular structure, nomenclature, synthesis, and applications of this important intermediate, offering valuable insights for researchers in drug discovery and development.
Molecular Structure and IUPAC Nomenclature
IUPAC Name: 4-(4-Bromopyrazol-1-yl)benzonitrile[3]
Molecular Formula: C₁₀H₆BrN₃
Molecular Weight: 248.08 g/mol
CAS Number: 1184544-36-2[3]
The molecular architecture of this compound is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. A bromine atom is substituted at the 4-position of this pyrazole ring, a feature that is crucial for its utility in further chemical modifications. One of the nitrogen atoms of the pyrazole ring is attached to the 4-position of a benzonitrile moiety. The benzonitrile group, a benzene ring substituted with a nitrile (-C≡N) group, plays a significant role in the electronic properties and potential biological interactions of the molecule and its derivatives.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. This compound [synhet.com]
- 4. 1006538-45-9|4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile|BLD Pharm [bldpharm.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
An In-Depth Examination of N-Arylation Strategies for Pharmaceutical Intermediates
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, making them critical components in drug discovery programs.[1][2][3] This guide provides a detailed technical overview of the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, a valuable intermediate for the construction of complex pharmaceutical agents. We delve into the primary synthetic methodologies, focusing on transition-metal-catalyzed N-arylation reactions. By examining the mechanistic underpinnings of both copper- and palladium-catalyzed systems, this document offers researchers the causal insights required to select and optimize reaction conditions, ensuring reproducible and high-yield access to this key building block.
Introduction: The Strategic Importance of Substituted Pyrazoles
The functionalization of the pyrazole ring is a central endeavor in synthetic organic chemistry, driven by the demand for novel molecular entities in pharmacology and agrochemistry.[4][5] The target molecule, this compound (CAS 1184544-36-2), combines three key structural motifs:
-
The Pyrazole Core: A stable aromatic heterocycle amenable to substitution at multiple positions.
-
A C4-Bromo Substituent: A versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.[6][7][8]
-
An N1-Aryl Linkage: The N-aryl bond is a common feature in bioactive molecules, and its formation is a critical step in the synthesis. The benzonitrile group itself can serve as a precursor to other functional groups or as a key interaction domain with biological targets.
The synthesis of this compound from 4-bromo-1H-pyrazole (CAS 2075-45-8) is fundamentally an N-arylation reaction—the formation of a nitrogen-carbon bond between the pyrazole's N1 atom and the phenyl ring of a benzonitrile derivative. This guide will focus on the most robust and widely applied methods for achieving this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.
Synthetic Strategies: A Tale of Two Metals
The direct N-arylation of azoles like pyrazole requires overcoming the kinetic barrier of coupling a nucleophilic nitrogen with an aryl halide. Transition metal catalysis provides an elegant solution.
The Ullmann Condensation: The Copper-Catalyzed Workhorse
First reported over a century ago, the Ullmann reaction is a classic method for forming carbon-heteroatom and carbon-carbon bonds using copper catalysis.[9][10][11] In the context of N-arylation, it typically involves the coupling of a heterocycle with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures.
Mechanistic Rationale: The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[11]
-
Formation of Copper-Amide Complex: The pyrazole, acting as a nucleophile, coordinates with a Cu(I) salt in the presence of a base to form a copper-pyrazolide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient, high-valent Cu(III) species.
-
Reductive Elimination: This unstable intermediate rapidly undergoes reductive elimination to form the desired N-aryl pyrazole product and regenerate the active Cu(I) catalyst.
Experimental Causality:
-
Catalyst Choice: Copper(I) salts like CuI or Cu₂O are common. The use of stoichiometric copper was traditional, but modern protocols use catalytic amounts, often enhanced by ligands.[9]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically required to achieve the necessary reaction temperatures and to dissolve the reactants and base.
-
Base: A strong base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential to deprotonate the pyrazole, facilitating its coordination to the copper center.
-
Aryl Halide: The reaction is most efficient with activated aryl halides (e.g., those with electron-withdrawing groups) and proceeds best with aryl iodides and bromides. For synthesizing the target molecule, 4-fluorobenzonitrile is an excellent substrate due to the high reactivity of the C-F bond in nucleophilic aromatic substitution.
The Buchwald-Hartwig Amination: A Modern Palladium-Based Approach
Developed in the 1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthesis for its mild conditions and broad functional group tolerance.[12] While less common for pyrazole N-arylation than the Ullmann reaction, it is a powerful alternative, particularly for challenging substrates.[4]
Mechanistic Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide C-X bond, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The deprotonated pyrazole displaces a ligand on the Pd(II) center.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the N-aryl pyrazole product and regenerating the Pd(0) catalyst.
The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) are critical as they promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition.[12][13]
Recommended Synthetic Protocol: Ullmann-Type N-Arylation
For the synthesis of this compound, the Ullmann-type condensation offers a robust, cost-effective, and reliable method. The following protocol is a self-validating system based on established principles for the N-arylation of azoles.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purpose |
| 4-Bromo-1H-pyrazole | 2075-45-8 | 146.97 g/mol | Starting Material |
| 4-Fluorobenzonitrile | 1147-62-2 | 121.11 g/mol | Arylating Agent |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying Agent |
| Silica Gel | 7631-86-9 | - | Stationary Phase |
Experimental Workflow
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann coupling-An overview - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
- 13. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery
<_ _>
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents.[1][3] This guide provides a comprehensive exploration of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. From well-established anti-inflammatory drugs to emerging anticancer and antimicrobial agents, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Enduring Significance of the Pyrazole Moiety
First described by Ludwig Knorr in 1883, pyrazole is an aromatic heterocyclic molecule with the chemical formula C₃H₄N₂.[2] The unique electronic configuration and structural features of the pyrazole ring allow for a multitude of substitutions, enabling the fine-tuning of its physicochemical properties and biological targets.[1] This adaptability has made pyrazole a "privileged scaffold" in drug design, a core structure that can be modified to interact with a wide range of biological targets with high affinity and selectivity.[1][4]
Historically, pyrazole derivatives have been recognized for their analgesic and antipyretic properties, with early examples like antipyrine and aminopyrine paving the way for more advanced therapeutics.[5][6] The discovery of celecoxib, a selective COX-2 inhibitor, marked a significant milestone, showcasing the potential of pyrazole-based compounds to achieve target selectivity and reduce adverse effects.[5][7] Today, the applications of pyrazole derivatives have expanded dramatically, encompassing a broad spectrum of diseases and biological processes.[2][3] This guide will explore the key therapeutic areas where pyrazole derivatives have made a significant impact, including their roles as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
Mechanism of Action: Selective COX-2 Inhibition
The most well-understood mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[9][10][11] Both COX-1 and COX-2 enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10][12] However, COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation.[13]
Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Pyrazole-containing drugs, such as celecoxib, are designed to selectively bind to the active site of the COX-2 enzyme.[11][13] This selectivity is attributed to the presence of a sulfonamide side chain that fits into a specific hydrophilic pocket near the active site of COX-2, a feature absent in COX-1.[10][11] By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of gastrointestinal complications.[13]
Caption: Selective Inhibition of COX-2 by Pyrazole Derivatives.
Beyond COX-2: Other Anti-inflammatory Mechanisms
While COX-2 inhibition is a primary mechanism, research has revealed that pyrazole derivatives can exert their anti-inflammatory effects through other pathways:
-
Cytokine Modulation: Certain pyrazoles can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]
-
NF-κB Suppression: The transcription factor NF-κB plays a central role in the inflammatory response. Some pyrazole compounds have been shown to inhibit the NF-κB signaling pathway.[5]
-
p38 MAPK Inhibition: Pyrazole-based compounds have been developed as potent inhibitors of p38 MAP kinase, a key enzyme in the signal transduction pathway leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
A standard in vivo model to assess the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test.
Objective: To evaluate the ability of a test pyrazole derivative to reduce acute inflammation.
Methodology:
-
Animal Selection: Use healthy adult rats or mice of a specific strain (e.g., Wistar rats or Swiss albino mice).
-
Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard drug group (e.g., diclofenac sodium), and one or more test groups receiving different doses of the pyrazole derivative.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
The versatility of the pyrazole scaffold has been extensively exploited in the development of anticancer agents.[16][17] Pyrazole derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[12][16]
Mechanisms of Anticancer Action
Pyrazole-based compounds exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes involved in cancer cell growth and survival.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer.[18][19] Pyrazole derivatives have been designed as potent inhibitors of various CDKs, including CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis.[18][20]
-
Tyrosine Kinase Inhibition: Many pyrazole compounds act as inhibitors of tyrosine kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical for tumor growth and angiogenesis.[17]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives have been found to inhibit the polymerization of tubulin, a key component of the cytoskeleton, thereby disrupting mitosis and inducing apoptosis in cancer cells.[21]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer. Certain pyrazole derivatives have shown inhibitory activity against components of this pathway, such as PI3 kinase.[16]
-
Induction of Apoptosis: Many pyrazole-based anticancer agents induce programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[12]
Caption: Multifaceted Anticancer Mechanisms of Pyrazole Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
Objective: To determine the in vitro cytotoxicity of a test pyrazole derivative against a specific cancer cell line.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[22] Pyrazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[7][22][23]
Mechanisms of Antimicrobial Action
The precise mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation, but several potential targets have been identified:
-
Enzyme Inhibition: Pyrazoles may inhibit essential microbial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall formation.
-
Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Certain pyrazoles have been shown to inhibit biofilm formation.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed that the antimicrobial potency of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring.[22] For example, the introduction of specific pharmacophores, such as thiazole or coumarin moieties, can enhance the antibacterial and antifungal activity.[22]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25]
Objective: To determine the MIC of a test pyrazole derivative against a panel of bacteria and fungi.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the test pyrazole derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures.[26] Pyrazole derivatives have emerged as a promising class of anticonvulsant agents, with some compounds showing efficacy in preclinical models of epilepsy.[27][28][29]
Mechanisms of Anticonvulsant Action
The anticonvulsant effects of pyrazole derivatives are thought to be mediated through various mechanisms that reduce neuronal hyperexcitability:
-
Modulation of Ion Channels: Some pyrazoles may interact with voltage-gated sodium channels or calcium channels, which play a critical role in the generation and propagation of action potentials.
-
Enhancement of GABAergic Neurotransmission: GABA is the primary inhibitory neurotransmitter in the central nervous system. Certain pyrazole compounds may enhance GABAergic inhibition, thereby suppressing seizure activity.
-
Antagonism of Glutamatergic Neurotransmission: Glutamate is the main excitatory neurotransmitter. Some pyrazoles may act as antagonists of glutamate receptors, such as the NMDA receptor.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[30][31][32]
Objective: To evaluate the anticonvulsant activity of a test pyrazole derivative.
Methodology:
-
Animal Selection and Grouping: Use mice or rats and divide them into control and test groups.
-
Drug Administration: Administer the vehicle or test compound at various doses.
-
Induction of Seizure: After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.[30][33] The stimulus parameters are typically 50 mA at 60 Hz for 0.2 seconds in mice.[30]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[33]
-
Determination of Protection: An animal is considered protected if the tonic hindlimb extension is abolished.[30]
-
Data Analysis: Calculate the percentage of protection at each dose and determine the ED₅₀ (the dose that protects 50% of the animals).
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets have solidified its status as a privileged structure in medicinal chemistry. The broad spectrum of biological activities, from anti-inflammatory and anticancer to antimicrobial and anticonvulsant, underscores the immense potential of pyrazole derivatives in addressing a wide range of human diseases.[2][3]
Future research in this field will likely focus on several key areas:
-
Development of More Selective Inhibitors: The design of pyrazole derivatives with higher selectivity for their intended targets will be crucial to minimize off-target effects and improve safety profiles.
-
Exploration of Novel Biological Targets: As our understanding of disease biology grows, new molecular targets will be identified, providing opportunities to design novel pyrazole-based inhibitors.
-
Combination Therapies: Investigating the synergistic effects of pyrazole derivatives in combination with existing drugs could lead to more effective treatment strategies, particularly in complex diseases like cancer.
-
Advanced Drug Delivery Systems: The use of innovative drug delivery technologies can enhance the bioavailability and therapeutic efficacy of pyrazole-based compounds.
The continued exploration of the chemical space around the pyrazole nucleus, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of innovative and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. jchr.org [jchr.org]
- 4. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 20. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 22. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 24. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apec.org [apec.org]
- 26. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]
- 27. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benthamdirect.com [benthamdirect.com]
- 30. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
The Benzonitrile Moiety: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The benzonitrile moiety, an aromatic ring functionalized with a nitrile group, has transitioned from a simple chemical intermediate to a cornerstone of modern medicinal chemistry.[1] Its unique combination of physicochemical properties—including a strong dipole moment, metabolic stability, and the ability to act as a versatile bioisostere—has cemented its status as a privileged scaffold.[2][3] This guide provides a senior application scientist's perspective on the strategic incorporation of the benzonitrile group in drug design. We will explore its fundamental electronic and structural characteristics, dissect its role in target engagement and metabolic fate, and analyze its application in market-approved therapeutics. This document is designed to be a practical resource, integrating field-proven insights with detailed experimental protocols to empower researchers in their drug discovery endeavors.
Foundational Physicochemical & Electronic Properties
The utility of the benzonitrile group in drug design is a direct consequence of its distinct electronic and structural features. The nitrile group (-C≡N) is strongly electron-withdrawing, which profoundly influences the attached benzene ring and the molecule's overall properties.[1]
1.1. Electronic Influence and Dipole Moment The linear cyano group creates a powerful dipole moment, significantly polarizing the aromatic π-system.[4][5] This polarization is critical for several reasons:
-
Target Interactions: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's binding pocket.[2][6]
-
π-π Stacking: The polarized aromatic ring can engage in optimized π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.[4]
-
Reduced Oxidative Metabolism: The electron-withdrawing nature makes the aromatic ring less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common route of drug degradation.[4][7]
1.2. Structural and Conformational Rigidity The benzonitrile unit provides a rigid, planar scaffold. This conformational rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target, often leading to higher affinity. It serves as a reliable anchor from which other functionalities can be explored to optimize structure-activity relationships (SAR).
Data Presentation: Physicochemical Properties of Benzonitrile
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₅N | Provides a foundational aromatic scaffold.[8] |
| Molar Mass | 103.12 g/mol | A relatively small, low-molecular-weight starting point.[3] |
| Dipole Moment | ~4.18 D | High polarity influences solubility and target interactions.[5] |
| LogP | 1.56 | Moderate lipophilicity, balancing membrane permeability and aqueous solubility. |
| Water Solubility | <0.5 g/100 mL | Slightly soluble in water, but soluble in many organic solvents.[3][8] |
Visualization: Electronic Properties of Benzonitrile
Caption: Key electronic properties of the benzonitrile moiety.
The Role of Benzonitrile as a Bioisostere
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to fine-tune a drug's pharmacological and pharmacokinetic profile.[9][10] The benzonitrile group is a highly effective non-classical bioisostere for various functionalities.
2.1. Mimicking Carbonyls and Hydroxyls The nitrile's ability to act as a hydrogen bond acceptor allows it to mimic the function of a ketone's carbonyl oxygen.[4] This is a field-proven strategy, particularly in enzyme inhibitor design. For example, in non-steroidal androgen receptor antagonists, the nitrile group successfully mimics the 3-keto functionality of dihydrotestosterone, enabling crucial hydrogen bonds within the receptor's active site.[7]
2.2. Replacement for Halogens and Other Groups In certain contexts, the benzonitrile moiety can replace halogens like chlorine or bromine. While electronically different, its size and ability to occupy a specific pocket can replicate the steric role of a halogen while introducing a polar interaction point. This can improve solubility and reduce the potential for metabolic liabilities associated with some halogenated aromatics.
Visualization: Benzonitrile in Bioisosteric Replacement
Caption: Workflow of bioisosteric replacement using benzonitrile.
Metabolic Stability and Pharmacokinetic Implications
A drug's success is heavily dependent on its metabolic stability, which influences its half-life, bioavailability, and dosing regimen.[11] The benzonitrile group is generally considered metabolically robust.
3.1. Resistance to Metabolism In the vast majority of nitrile-containing pharmaceuticals, the cyano group passes through the body unchanged.[4][7] The carbon-nitrogen triple bond is highly stable and not readily hydrolyzed by common metabolic enzymes. Furthermore, placing the nitrile on a fully substituted or aromatic carbon prevents α-carbon oxidation, a pathway that can lead to the release of cyanide.[4][12] This inherent stability is a primary reason for its prevalence in drug candidates.
3.2. Cytochrome P450 Interactions While the nitrile itself is stable, it can be metabolized under specific circumstances, though this is rare. Some cytochrome P450 enzymes, notably CYP3A4, can mediate the oxidative conversion of a nitrile to a corresponding amide.[13][14] This is not a hydrolytic process; the oxygen atom is derived from molecular oxygen (O₂), not water.[14] This pathway is generally a minor metabolic route and is highly dependent on the overall structure of the molecule.[14] The potential for cyanide release from benzonitrile itself is extremely low in vivo, as it lacks an adjacent proton required for the typical oxidation pathway that forms cyanohydrins.[4][8]
Visualization: Metabolic Fate of the Benzonitrile Group
Caption: Primary metabolic pathways for benzonitrile-containing drugs.
Case Studies: Benzonitrile in Marketed Drugs
The strategic importance of the benzonitrile moiety is best illustrated by its presence in numerous successful drugs across various therapeutic areas.[1][6]
4.1. Aromatase Inhibitors in Oncology: Letrozole & Anastrozole Letrozole and Anastrozole are potent, non-steroidal aromatase inhibitors used to treat hormone-responsive breast cancer.[15]
-
Mechanism of Action: They competitively bind to the heme group of the aromatase enzyme, blocking the conversion of androgens to estrogens.[1]
-
Role of Benzonitrile: The para-substituted benzonitrile is essential for activity.[4] The nitrile nitrogen is believed to coordinate with the heme iron of the enzyme, mimicking the role of a carbonyl group on the natural substrate, androstenedione.[4][6] This interaction is a classic example of the nitrile acting as a key pharmacophore.
4.2. Androgen Receptor Antagonists: Bicalutamide & Enzalutamide Used in the treatment of prostate cancer, these drugs act as competitive antagonists of the androgen receptor (AR).[1]
-
Mechanism of Action: They bind to the AR, preventing endogenous androgens from activating it.
-
Role of Benzonitrile: In Enzalutamide, the cyano group forms critical hydrogen bonds with residues Arg752 and Gln711 within the androgen-binding pocket.[16] In Bicalutamide, the nitrile participates in a hydrogen bond to an arginine residue and a key water molecule in the active site.[7] This demonstrates the moiety's critical role as a hydrogen bond acceptor for high-affinity binding.
4.3. Other Examples
-
Perampanel: A noncompetitive AMPA receptor antagonist for treating epilepsy, where the benzonitrile group is part of the core 1,3,5-triaryl-1H-pyridin-2-one structure essential for its potent activity.[17]
-
Ruxolitinib: A Janus kinase (JAK) inhibitor where the nitrile group contributes to the overall electronic and binding properties required for potent and selective inhibition.[6]
Data Presentation: Representative Benzonitrile-Containing Drugs
| Drug Name | Therapeutic Class | Specific Role of Benzonitrile Moiety |
| Letrozole | Aromatase Inhibitor | Essential pharmacophore; coordinates with heme iron in the enzyme active site.[1][4] |
| Anastrozole | Aromatase Inhibitor | Essential pharmacophore; fits steric space of the active site and polarizes the ring.[4][6] |
| Bicalutamide | Androgen Receptor Antagonist | Hydrogen bond acceptor, mimicking the natural ligand's keto group.[1][7] |
| Enzalutamide | Androgen Receptor Antagonist | Forms crucial hydrogen bonds with key arginine and glutamine residues in the binding pocket.[16] |
| Perampanel | AMPA Receptor Antagonist | Integral part of the pharmacophore required for potent noncompetitive antagonism.[17] |
Experimental Protocols for Evaluation
To translate theory into practice, rigorous experimental validation is necessary. The following protocols represent self-validating systems commonly used in drug discovery to assess compounds containing a benzonitrile moiety.
5.1. Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Causality: This assay is critical for predicting the in vivo half-life of a drug. A compound that is rapidly metabolized by liver enzymes (low stability) will likely have poor bioavailability and a short duration of action. This experiment quantifies the rate of metabolism, providing a key parameter for lead optimization.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 10 mM stock solution of the benzonitrile-containing test compound in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound to the HLM solution to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
5.2. Protocol: Aromatase (CYP19A1) Inhibition Assay
Causality: For drugs like Letrozole, the primary mechanism of action is enzyme inhibition. This assay directly measures the potency of a compound against its intended target. The resulting IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is a critical measure of efficacy.
Methodology:
-
Reagent Preparation:
-
Use a commercially available Aromatase (CYP19A1) inhibitor screening kit, which typically includes recombinant human aromatase, a fluorogenic substrate (e.g., dibenzylfluorescein), and NADPH.
-
Prepare serial dilutions of the benzonitrile-containing test compound (and a positive control like Letrozole) in assay buffer.
-
-
Reaction Setup:
-
In a black 96-well plate, add the aromatase enzyme solution.
-
Add the test compound dilutions to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NADPH.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence signal (e.g., Ex/Em = 485/538 nm) kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve) for each compound concentration.
-
Calculate the percent inhibition for each concentration relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The benzonitrile moiety is far more than a simple functional group; it is a strategic tool in the medicinal chemist's arsenal.[1] Its inherent metabolic stability, rigid structure, and unique electronic properties make it an invaluable component for optimizing drug-like properties.[1][18] Its proven success in modulating targets from hormone receptors to enzymes underscores its versatility.[2][15] As our understanding of structural biology and drug metabolism deepens, the rational application of the benzonitrile scaffold will undoubtedly continue to yield novel therapeutics with improved efficacy and safety profiles. Future work will likely focus on incorporating this moiety into novel scaffolds and exploring its role in modulating new target classes, further solidifying its legacy as a privileged structure in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. longdom.org [longdom.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
A Technical Guide to the Solubility and Stability of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Abstract
4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS No. 1184544-36-2) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its utility as a pharmaceutical intermediate stems from the unique reactivity of its constituent moieties: the 4-bromopyrazole ring, which serves as a versatile scaffold for introducing diverse functional groups, and the benzonitrile group.[3] Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is a critical prerequisite for its effective application in drug discovery workflows, from initial screening to formulation development. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations. It offers not just protocols, but the strategic rationale behind them, empowering researchers to generate robust and reliable data.
Compound Identity and Physicochemical Landscape
Chemical Identity
-
IUPAC Name: 4-(4-bromopyrazol-1-yl)benzonitrile[1]
-
CAS Number: 1184544-36-2[1]
-
Molecular Formula: C₁₀H₆BrN₃[2]
-
Molecular Weight: 248.08 g/mol [2]
-
Structure:

Significance in Drug Discovery
The 4-bromo-1H-pyrazole structure is a cornerstone for building complex molecules with desired biological activities.[3] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space around the pyrazole core. Pyrazole derivatives have demonstrated promise in a multitude of therapeutic areas, including oncology and infectious diseases.[3] The benzonitrile group, while also a potential site for chemical modification, primarily influences the molecule's polarity, metabolic stability, and potential for hydrogen bonding interactions. A thorough understanding of this intermediate's solubility and stability is paramount to prevent costly delays and ensure the integrity of subsequent synthetic steps and biological assays.
Solubility Profiling: A Gateway to Application
Solubility is a master variable that dictates a compound's behavior in virtually every experimental context, from enzymatic assays to in vivo pharmacokinetic studies. Poor solubility can lead to misleading biological data and significant formulation challenges. The following sections outline a robust, multi-tiered approach to characterizing the solubility of this compound.
Rationale for Solvent Selection
The choice of solvents for solubility testing should mirror the compound's intended uses. A standard panel should include:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions, as well as buffers at acidic (e.g., pH 2.0) and basic (e.g., pH 9.0) values to understand the impact of ionizability.
-
Organic Solvents: Dimethyl sulfoxide (DMSO) is the universal solvent for primary compound storage and screening. Other relevant solvents include ethanol, methanol, and acetonitrile, which are common in analytical procedures and formulation studies.
Experimental Workflow for Comprehensive Solubility Assessment
The workflow below illustrates a logical progression from rapid, early-stage assessment to a more definitive, resource-intensive determination.
Caption: A two-phase workflow for determining compound solubility.
Protocol 1: High-Throughput Kinetic Solubility Screening
This method provides a rapid assessment of solubility under supersaturated conditions, mimicking the process of diluting a DMSO stock into an aqueous assay buffer.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration into a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Precipitate Removal: Filter the samples through a 0.45 µm filter plate into a clean collection plate.
-
Quantification: Analyze the filtrate using a suitable analytical method, such as HPLC-UV, comparing the peak area to a standard curve prepared in a DMSO/buffer mixture. The highest concentration that remains in solution is the kinetic solubility.
Data Presentation: Predicted Solubility Profile
While experimental data is pending, a predicted profile based on related structures like 4-bromobenzonitrile suggests poor aqueous solubility.[4] The expected results from the protocols above would be summarized as follows:
| Solvent System | Predicted Solubility (µg/mL) | Method | Rationale |
| PBS (pH 7.4) | < 1 | Thermodynamic | The molecule is neutral, non-ionizable, and hydrophobic. |
| 0.1 N HCl (pH ~1) | < 1 | Thermodynamic | No basic pKa site for salt formation. |
| DMSO | > 10,000 | Visual | Common solvent for high-concentration stocks. |
| Ethanol | 50 - 200 | Thermodynamic | Soluble in polar organic solvents. |
| Acetonitrile | 20 - 100 | Thermodynamic | Moderate polarity, common HPLC solvent. |
Stability Assessment and Degradation Pathway Elucidation
Stability testing is a non-negotiable step to define a compound's shelf-life, identify liable functional groups, and develop a stability-indicating analytical method. A forced degradation study is the cornerstone of this effort.
Designing a Forced Degradation Study
The objective is not to completely destroy the molecule, but to induce a target degradation of 5-20%. This provides a sufficient quantity of degradants for identification without being overly destructive. The study should be guided by principles outlined in the ICH Q1A guidelines.
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Incubate at 60°C.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Incubate at 60°C.
-
Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.
-
Thermal Condition: Incubate the stock solution at 80°C.
-
Photolytic Condition: Expose the stock solution to light in a photostability chamber meeting ICH Q1B options.
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL).
-
Analysis: Analyze all samples, including an unstressed control, using the stability-indicating HPLC method described in Section 4.0.
Anticipated Degradation Pathways
Based on the structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the Nitrile: Under strong acidic or basic conditions, the nitrile group (-C≡N) is susceptible to hydrolysis. This would likely proceed first to a primary amide intermediate (4-(4-bromo-1H-pyrazol-1-yl)benzamide) and subsequently to the corresponding carboxylic acid (4-(4-bromo-1H-pyrazol-1-yl)benzoic acid). This pathway has been observed for other benzonitrile-containing compounds.[5][6]
-
Reactions at the C-Br Bond: The carbon-bromine bond on the pyrazole ring could be susceptible to photolytic cleavage, potentially leading to radical-mediated degradation products. Under certain nucleophilic conditions, substitution of the bromide could also occur, although this is generally less common than hydrolysis.
Data Presentation: Example Forced Degradation Summary
| Stress Condition | Duration | % Assay Remaining | % Total Impurities | Major Degradant RRT | Observations |
| 0.1 N HCl / 60°C | 24h | 98.5 | 1.2 | 0.75 | Minor degradation observed. |
| 0.1 N NaOH / 60°C | 8h | 85.2 | 14.5 | 0.68 | Significant degradation, likely nitrile hydrolysis. |
| 3% H₂O₂ / RT | 24h | 99.1 | 0.8 | N/A | Compound appears stable to oxidation. |
| 80°C (Solution) | 48h | 99.5 | 0.5 | N/A | Thermally stable in solution. |
| Photolytic (ICH Q1B) | - | 92.3 | 7.5 | 0.82, 0.91 | Moderate degradation with multiple products. |
Core Analytical Methodology: A Stability-Indicating HPLC-UV Method
A robust, stability-indicating HPLC method is the linchpin of any solubility or stability study. Its primary requirement is the ability to resolve the parent compound from all potential process impurities and degradation products.
Method Rationale and Parameters
A reverse-phase HPLC method is the logical choice for a molecule of this polarity. A gradient elution is necessary to ensure that any degradants, which are likely to be more polar (e.g., the carboxylic acid), are eluted and resolved from the parent peak.
| Parameter | Recommended Condition | Justification |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Industry-standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% to 95% B over 10 minutes | Ensures elution of both polar and non-polar species. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and ensures run-to-run reproducibility. |
| Detection (UV) | 254 nm | A common wavelength for aromatic systems; should be optimized via UV scan. |
| Injection Volume | 2 µL | Minimizes potential for peak distortion from the injection solvent. |
Method Validation and System Suitability
-
Specificity: The key validation parameter. It must be demonstrated by analyzing the forced degradation samples. The method is specific if the parent peak is resolved from all degradation products with a resolution of >1.5. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
System Suitability: Before any analysis, a system suitability standard (a solution of the compound and a known impurity or degradant) should be injected. Acceptance criteria typically include tailing factor (<2.0), theoretical plates (>2000), and reproducibility of injections (%RSD <2.0%).
Recommended Storage and Handling
Based on the anticipated stability profile, this compound should be handled with the following precautions:
-
Solid State: Store in well-sealed containers, protected from light, at ambient or refrigerated temperatures. The solid form is expected to be highly stable.
-
In Solution: Prepare solutions in DMSO fresh for screening campaigns. For long-term storage, solutions should be frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from prolonged exposure to light, especially high-intensity light.
Conclusion
This compound is a valuable but poorly characterized intermediate. The technical framework presented in this guide provides a clear and scientifically rigorous path for its characterization. A systematic investigation of its solubility will reveal its limitations in aqueous media and guide the selection of appropriate solvents for its use. The forced degradation study is critical for identifying its chemical liabilities—most notably the anticipated susceptibility to base-catalyzed hydrolysis and photolytic degradation. The development of a robust, stability-indicating HPLC method is the foundational analytical tool that enables all of these assessments. By implementing these methodologies, researchers can ensure data integrity, avoid experimental artifacts, and confidently advance their drug discovery programs.
References
Methodological & Application
Application Note & Synthesis Protocol: 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Introduction: Strategic Importance of N-Arylpyrazoles
The N-arylpyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS No: 1184544-36-2) is a particularly valuable synthetic intermediate.[1] The presence of three key functional groups—a pyrazole ring, a bromine atom, and a benzonitrile moiety—provides a versatile platform for molecular elaboration. The bromine atom at the C4 position serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.[2] This trifecta of reactivity makes the title compound a cornerstone for building diverse molecular libraries in the pursuit of novel therapeutics in areas like oncology and infectious diseases.[3]
This document provides a robust and reproducible protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, followed by comprehensive guidelines for product purification and characterization.
Reaction Scheme and Mechanism
The synthesis proceeds via the N-arylation of 4-bromopyrazole with 4-fluorobenzonitrile. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Overall Reaction:

Mechanistic Rationale (SNAr):
The SNAr mechanism is contingent on three key factors present in this protocol:
-
Activated Aromatic Ring: The benzonitrile ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitrile (-C≡N) group at the para position. This group stabilizes the negative charge that develops in the intermediate.
-
Good Leaving Group: The fluorine atom is an effective leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond.
-
Strong Nucleophile: 4-Bromopyrazole is deprotonated by a base (potassium carbonate) to form the pyrazolate anion, which is a potent nucleophile.
The reaction proceeds through a two-step addition-elimination sequence. The pyrazolate anion attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the final N-arylated product. The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation (K+) but not the nucleophile, enhancing its reactivity.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | CAS No. | MW ( g/mol ) | Amount | Mmol | Equivalents | Notes |
| 4-Bromopyrazole | 2075-45-8 | 146.98 | 1.47 g | 10.0 | 1.0 | Purity ≥97% |
| 4-Fluorobenzonitrile | 1194-02-1 | 121.11 | 1.21 g | 10.0 | 1.0 | Purity ≥98%[4] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 | 2.0 | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 40 mL | - | - | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | - | - | Reagent grade for workup |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - | For drying |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (1.47 g, 10.0 mmol) and finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Scientist's Note: Using finely powdered K₂CO₃ increases the surface area, leading to more efficient deprotonation of the pyrazole. Anhydrous conditions are critical to prevent unwanted side reactions.
-
-
Solvent and Reagent Addition: Add anhydrous DMF (40 mL) to the flask. Flush the apparatus with an inert gas (Nitrogen or Argon). Begin stirring to create a suspension. Add 4-fluorobenzonitrile (1.21 g, 10.0 mmol) to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 110-120 °C in an oil bath.
-
Scientist's Note: The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexanes:Ethyl Acetate. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 12-18 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully pour the dark reaction mixture into a beaker containing ~150 mL of ice-water. A precipitate should form.
-
Scientist's Note: Quenching in ice-water precipitates the organic product while dissolving the inorganic salts (KBr, excess K₂CO₃) and DMF.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale-yellow solid.
Purification
The crude solid can be purified by recrystallization.
-
Dissolve the crude product in a minimum amount of hot ethanol or isopropanol.
-
Slowly add water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Expected Yield: 70-85%
-
Appearance: White to off-white crystalline solid.
-
Product Characterization & Validation
To confirm the identity and purity of the synthesized this compound, the following characterization data should be acquired.
Caption: Logic diagram for analytical validation of the final product.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.13 (s, 1H, pyrazole C5-H)
-
δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H ortho to CN)
-
δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H ortho to pyrazole)
-
δ 7.70 (s, 1H, pyrazole C3-H)
-
Interpretation: The two doublets in the aromatic region confirm the 1,4-disubstituted benzene ring. The two singlets are characteristic of the protons on the pyrazole ring.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 143.1, 142.4, 133.6 (2C), 128.0, 120.9 (2C), 117.9, 113.1, 93.9.
-
Interpretation: The spectrum should show 9 distinct carbon signals, consistent with the molecular structure. The signal around δ 117.9 corresponds to the nitrile carbon, and the signal at δ 93.9 corresponds to the brominated carbon (C4) of the pyrazole ring.
-
-
Mass Spectrometry (ESI+):
-
m/z calculated for C₁₀H₇BrN₃ [M+H]⁺: 247.98, 249.98.
-
Interpretation: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 mass units, confirming the presence of one bromine atom.
-
References
Application Notes and Protocols for 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the application of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile in medicinal chemistry. This versatile heterocyclic building block serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. We present detailed protocols for the synthesis of the title compound and its subsequent derivatization via Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery. Furthermore, this note explores the structure-activity relationships of analogous compounds, highlighting the significance of the pyrazole-benzonitrile scaffold in the development of targeted therapeutics, particularly in the realm of kinase and androgen receptor modulation. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it a cornerstone in the design of potent and selective therapeutic agents.[2] Pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, have demonstrated significant clinical success, fueling further exploration of this versatile heterocycle.[1]
The subject of this guide, this compound (CAS No: 1184544-36-2), is a bifunctional synthetic intermediate of significant interest.[3] The molecule incorporates three key features that render it highly valuable for drug discovery campaigns:
-
The Pyrazole Core: Provides a rigid scaffold for the precise spatial orientation of substituents and can participate in hydrogen bonding and other key interactions with protein targets.
-
The Bromine Atom: Located at the 4-position of the pyrazole ring, it serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties to probe structure-activity relationships (SAR).[4]
-
The Benzonitrile Group: The nitrile functionality is a common pharmacophore in medicinal chemistry, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[5] It is a key feature in several approved drugs and clinical candidates.
This combination of features makes this compound an ideal starting material for the synthesis of compound libraries targeting a range of biological entities, including protein kinases and nuclear hormone receptors.
Synthesis of this compound: A Representative Protocol
While several synthetic routes to substituted pyrazoles exist, a common and effective method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by regioselective bromination.[6][7] The following protocol is a representative, two-step procedure for the synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzonitrile
This step involves the reaction of 4-hydrazinylbenzonitrile with a suitable three-carbon synthon, such as malondialdehyde or a synthetic equivalent, to form the pyrazole ring.
-
Materials and Reagents:
-
4-Hydrazinylbenzonitrile hydrochloride
-
1,1,3,3-Tetramethoxypropane (malondialdehyde bis(dimethyl acetal))
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
To a solution of 4-hydrazinylbenzonitrile hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(1H-pyrazol-1-yl)benzonitrile.
-
Step 2: Bromination of 4-(1H-pyrazol-1-yl)benzonitrile
The pyrazole ring is activated towards electrophilic substitution, and bromination typically occurs at the C4 position.[6]
-
Materials and Reagents:
-
4-(1H-pyrazol-1-yl)benzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized Water
-
-
Procedure:
-
Dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and then brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]
Application in Medicinal Chemistry: Synthesis of Bioactive Molecules
The strategic placement of the bromine atom on the pyrazole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This reaction allows for the formation of a carbon-carbon bond between the pyrazole core and a wide variety of aryl or heteroaryl boronic acids or esters, providing a powerful tool for generating molecular diversity.
Application Focus: Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase ATP-binding site, with appended aryl or heteroaryl groups that occupy adjacent hydrophobic pockets. The Suzuki-Miyaura coupling of this compound with various boronic acids is an efficient strategy for constructing such scaffolds.[9]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the coupling of this compound with a generic arylboronic acid.
-
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-aryl-1H-pyrazol-1-yl)benzonitrile derivative.
-
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Mechanism of Action: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound core has led to the discovery of potent inhibitors for several important drug targets. Below is a summary of the biological activities of structurally related compounds, providing a valuable reference for guiding new drug design efforts.
Table 1: Biological Activities of Analagous Pyrazole-Benzonitrile Derivatives
| Compound/Scaffold | Target Kinase(s) | IC₅₀ (nM) | Cellular Potency (IC₅₀/GI₅₀) | Therapeutic Area | Reference(s) |
| Pyrazole-benzonitrile based | Checkpoint Kinase 1 (Chk1) | Varies | Potentiation of DNA-damaging agents | Oncology | [11] |
| Pyrazole-pyrimidine based | CDK16 | - | EC₅₀ = 33 nM | Oncology | [9] |
| 5-(pyrimidin-2-ylamino)picolinonitrile | Chk1 | 0.4 | Z-138 cells: 13 nM | Hematologic Malignancies | [12] |
| Pyrrolidin-1-yl-benzonitrile | Androgen Receptor (AR) | - | Agonist activity | SARM | [13] |
| Triazol-benzonitrile | Xanthine Oxidase | 6700 | - | Gout | [1] |
The data in Table 1 underscores the versatility of the pyrazole-benzonitrile scaffold. The introduction of different substituents at the 4-position of the pyrazole ring, facilitated by the bromo precursor, allows for the fine-tuning of activity and selectivity against various targets. For instance, in the context of Chk1 inhibitors, the benzonitrile moiety often occupies a key region in the ATP-binding pocket, while modifications at the pyrazole C4-position explore interactions with the solvent-exposed region, influencing potency and pharmacokinetic properties.[11] Similarly, for selective androgen receptor modulators (SARMs), the core structure provides the necessary framework for androgen receptor binding, with modifications influencing the agonist/antagonist profile in different tissues.[14][15]
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the synthetic tractability of the bromo substituent make it an ideal starting point for the construction of diverse compound libraries. The demonstrated utility of the pyrazole-benzonitrile scaffold in developing potent and selective inhibitors for clinically relevant targets, such as kinases and nuclear receptors, highlights its importance. The protocols and data presented in this application note provide a solid foundation for researchers to leverage this powerful intermediate in their quest for novel therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. nbinno.com [nbinno.com]
- 5. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
- 7. jru.edu.in [jru.edu.in]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile AldrichCPR 1006538-45-9 [sigmaaldrich.com]
- 12. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
The Strategic Utility of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile in Modern Synthesis
Introduction: A Privileged Scaffold for Complex Molecule Synthesis
In the landscape of medicinal chemistry and materials science, the pyrazole core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and versatile substitution patterns make it a cornerstone for drug discovery efforts, particularly in oncology and inflammatory diseases.[3][4] Within this important class of heterocycles, 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS No. 1184544-36-2) has emerged as a highly valuable and strategic synthetic intermediate.
This bifunctional molecule, featuring a reactive bromine atom on the pyrazole ring and a versatile nitrile group on the phenyl ring, offers chemists two orthogonal handles for molecular elaboration. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. Simultaneously, the benzonitrile moiety can serve as a precursor for other functional groups, such as carboxylic acids or tetrazoles, or act as a key pharmacophoric element itself, known to engage in important biological interactions.[5]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols for its key transformations and an explanation of the chemical principles that make it an indispensable tool for researchers in drug development and beyond.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source/Comment |
| CAS Number | 1184544-36-2 | [3] |
| Molecular Formula | C₁₀H₆BrN₃ | Calculated |
| Molecular Weight | 248.08 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Melting Point | 118-120 °C | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.13 (s, 1H), 7.82 (d, J=8.8 Hz, 2H), 7.78 (d, J=8.8 Hz, 2H), 7.71 (s, 1H) | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 143.1, 142.7, 133.8, 128.0, 120.3, 118.1, 112.1, 93.9 | [6] |
| Solubility | Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate | General observation for similar structures |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard practice for chemical reagents |
Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Core Applications in Synthetic Chemistry
The synthetic utility of this compound is primarily centered on the transformation of the C-Br bond via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad substrate scope.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing carbon-carbon bonds, typically between an organoboron species and an organic halide.[5][7] In the context of our intermediate, this reaction allows for the introduction of a wide array of aryl or heteroaryl groups at the 4-position of the pyrazole ring. This is particularly significant in the synthesis of kinase inhibitors, where a substituted pyrazole often serves as a hinge-binding motif. For example, derivatives of this intermediate are key precursors in the synthesis of potent Checkpoint Kinase 1 (Chk1) inhibitors, which are of interest in cancer therapy.[1]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki coupling. Catalysts like Pd(PPh₃)₄ or pre-catalysts combined with bulky phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8] An inorganic base, such as sodium or potassium carbonate, is required to activate the boronic acid for the transmetalation step. The solvent system, often a mixture of an organic solvent like dioxane or DME with water, ensures that both the organic and inorganic reagents are sufficiently soluble.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of bromo-heterocycles.[8]
-
Reagents & Setup:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 248 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Add potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 41 mg).
-
Seal the tube with a rubber septum.
-
-
Reaction Execution:
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Stir the mixture and heat to 90 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-(4-phenyl-1H-pyrazol-1-yl)benzonitrile.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9][10] This reaction allows for the coupling of the 4-bromopyrazole intermediate with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. The resulting 4-aminopyrazole derivatives are prevalent in a variety of bioactive molecules.[11]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands, such as tBuDavePhos, are often necessary to promote the reductive elimination step, which can be challenging for C-N bond formation.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the active nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and catalyst deactivation.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is based on a reported procedure for the amination of a protected 4-bromo-1H-pyrazole, demonstrating its applicability to this substrate class.[11]
-
Reagents & Setup:
-
To an oven-dried Schlenk tube under an argon atmosphere, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.025 mmol, 23 mg), and the ligand, tBuDavePhos (0.06 mmol, 24 mg).
-
Add this compound (1.0 mmol, 248 mg).
-
-
Reaction Execution:
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 105 µL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS. The reaction is generally complete in 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(4-morpholino-1H-pyrazol-1-yl)benzonitrile.
-
Conclusion
This compound is a potent synthetic intermediate whose value lies in its dual reactivity. The strategic placement of the bromine and nitrile functionalities provides a robust platform for creating molecular diversity through well-established and reliable synthetic transformations. As demonstrated, its application in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient construction of complex pyrazole-based scaffolds. These scaffolds are central to the development of new therapeutic agents, particularly in the field of kinase inhibition. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this versatile building block in their own discovery programs.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Introduction: The Strategic Value of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are indispensable building blocks. Among these, the pyrazole core is a privileged structure, appearing in numerous FDA-approved drugs and biologically active compounds, where it often serves as a bioisostere for other functional groups or as a key pharmacophoric element.[1][2] The subject of this guide, this compound (CAS No. 1184544-36-2)[3], is a highly versatile synthetic intermediate. Its structure is strategically designed for diversification:
-
The 4-Bromo Position: The C-Br bond on the pyrazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon- and heteroatom-based substituents.
-
The N-Aryl Linkage: The phenylnitrile group attached to the pyrazole nitrogen provides a rigid, planar extension, influencing the molecule's overall topology and electronic properties.
-
The Benzonitrile Moiety: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid[4], reduced to an amine, or participate in cycloaddition reactions, offering further avenues for derivatization.
This document serves as a comprehensive guide for researchers, providing detailed protocols and expert insights into the application of this building block in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the elegant and powerful Pd(0)/Pd(II) catalytic cycle.[5][6][7] Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle universally proceeds through three key elementary steps:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a new Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation (for Suzuki/Sonogashira/Stille): The coupling partner (e.g., an organoboron, organocopper/alkyne, or organotin species) transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle.
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis due to its operational simplicity, the vast commercial availability of boronic acids and esters, and its general tolerance of a wide range of functional groups.[8]
Expertise & Experience: Causality Behind the Choices
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst with a phosphine ligand is standard. For heteroaryl bromides, electron-rich and sterically hindered ligands such as SPhos or XPhos are often superior to traditional PPh₃. They accelerate the oxidative addition and reductive elimination steps.[9][10]
-
Base Selection: The base is critical. It activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[11] K₂CO₃ is a reliable choice for many arylboronic acids in aqueous solvent mixtures. For more sensitive substrates or to avoid potential ester hydrolysis, anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can be beneficial.[12]
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is common. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can be used but require a soluble base like K₃PO₄.
Experimental Protocol: Coupling with Phenylboronic Acid
This protocol provides a general method for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Schlenk flask or reaction vial with stir bar
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 - 1.5 eq), and K₂CO₃ (2.0 - 3.0 eq).
-
In a separate vial, pre-mix the catalyst by dissolving Pd(OAc)₂ (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%) in a small amount of dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add 1,4-dioxane and water to the reaction flask to achieve a typical solvent ratio of 4:1 to 5:1 (Dioxane:Water), ensuring the final concentration of the limiting reagent is between 0.1-0.2 M.
-
Degas the reaction mixture by bubbling N₂ or Ar through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Expected Outcome |
| Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | High Yield |
| Heteroarylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3.0) | DMF | 100 | Good to High Yield |
| Vinylboronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 80 | Good Yield |
| Alkyltrifluoroborate | XPhos Pd G3 (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 70 | Moderate to Good Yield |
Application Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[13][14] The reaction is known for its remarkable functional group tolerance but requires careful selection of the catalyst system, particularly for challenging heteroaryl halides.[15]
Expertise & Experience: Causality Behind the Choices
-
Ligand is Key: Five-membered heteroaryl halides can be challenging substrates. The development of sterically hindered, electron-rich phosphine ligands by the Buchwald group (e.g., tBuDavePhos, XPhos) was a breakthrough, enabling efficient coupling by promoting the rate-limiting reductive elimination step.[1][9]
-
Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active palladium-amido complex. Weaker carbonate bases are generally ineffective.
-
Amine Substrate Considerations: Primary and secondary aliphatic and aromatic amines are all viable partners. However, primary alkylamines possessing β-hydrogen atoms can be susceptible to a side reaction known as β-hydride elimination, leading to lower yields.[1] Using specialized ligands or copper-catalyzed conditions can sometimes mitigate this issue.[16]
Experimental Protocol: Coupling with Morpholine
This protocol details the amination of this compound with a typical secondary cyclic amine, morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2′-(N,N-dimethylamino)biphenyl (tBuDavePhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Strictly under an inert atmosphere (in a glovebox is preferred): To an oven-dried reaction vial, add NaOtBu (1.4 eq).
-
Add this compound (1.0 eq), Pd₂(dba)₃ (0.015 eq, 1.5 mol%), and tBuDavePhos (0.03 eq, 3 mol%).
-
Add anhydrous toluene to the vial.
-
Add morpholine (1.2 eq) via syringe.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100-110 °C.
-
Stir vigorously for 12-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
Data Presentation: Representative Catalyst Systems for Various Amines
| Amine Type | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Key Consideration |
| Secondary Cyclic (e.g., Morpholine) | Pd₂(dba)₃ (1.5) | tBuDavePhos (3) | NaOtBu (1.4) | Toluene | 110 | Standard, robust conditions.[16] |
| Primary Aromatic (e.g., Aniline) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | Milder base often sufficient. |
| Primary Aliphatic (with β-H) | RuPhos Pd G3 (2) | - | LHMDS (1.5) | Dioxane | 90 | Ligand choice is critical to avoid β-hydride elimination.[1] |
| Amides/Carbamates | BrettPhos Pd G3 (2) | - | K₂CO₃ (2.5) | Dioxane | 110 | Specialized ligands for C-N bond formation with amides. |
Application Protocol 3: Sonogashira C-C (sp²-sp) Bond Formation
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-pyrazole structures.[17] These motifs are useful in materials science and as precursors for more complex heterocyclic systems.[18][19]
Expertise & Experience: Causality Behind the Choices
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl bromide and a copper(I) salt (typically CuI) to activate the alkyne via the formation of a copper acetylide intermediate.[17][20]
-
Base and Solvent: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HBr generated and often acts as the solvent. Anhydrous, deoxygenated conditions are crucial.
-
Copper-Free Variant: A significant side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). In cases where this is problematic, or if the substrate is sensitive to copper, "copper-free" Sonogashira protocols have been developed, which typically require higher temperatures or more specialized ligands.[21]
Experimental Protocol: Coupling with Phenylacetylene
This protocol describes the standard copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and deoxygenated
-
Anhydrous DMF or Toluene (optional co-solvent)
-
Schlenk flask
Procedure:
-
To a heat-gun dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%) and CuI (0.04 eq, 4 mol%).
-
Add anhydrous triethylamine via syringe. If the starting material has poor solubility, a co-solvent like DMF or Toluene can be added.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add phenylacetylene (1.1 - 1.3 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts and amine salts.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Workflow & Troubleshooting
A successful cross-coupling experiment relies on a systematic and rigorous workflow, especially concerning the exclusion of oxygen, which can deactivate the palladium catalyst.
Caption: Standard workflow for a cross-coupling reaction.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor choice of ligand/base/solvent.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere; degas solvents thoroughly. Use a fresh bottle of catalyst/ligand.[22][23]2. Screen alternative conditions (see tables above). For Suzuki, ensure the base is sufficiently soluble.[12]3. Increase temperature in 10-20 °C increments. |
| Starting Material Decomposed | 1. Base is too strong or temperature is too high.2. Functional group incompatibility. | 1. Use a milder base (e.g., K₃PO₄ instead of NaOtBu if applicable). Lower the reaction temperature.2. Review substrate stability under the reaction conditions. The nitrile group is generally robust. |
| Significant Homocoupling | 1. Suzuki: Protodeborylation of boronic acid.2. Sonogashira: Glaser coupling of alkyne. | 1. Use boronic ester (Bpin) instead of acid. Use a slight excess of boronic acid (1.1-1.2 eq).2. Rigorously exclude oxygen. Use a copper-free protocol.[21] |
| Dehalogenation of Starting Material | 1. Catalyst deactivation pathway.2. Presence of a hydrogen source (e.g., water, alcohol) with an inappropriate base. | 1. Change the ligand; more electron-rich ligands can sometimes suppress this.2. Ensure anhydrous conditions if necessary. |
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals [ouci.dntb.gov.ua]
- 3. This compound [synhet.com]
- 4. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
Experimental procedure for functionalization of the pyrazole ring
An Application Guide to the Strategic Functionalization of the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra®), and Bixafen (a fungicide) underscores the therapeutic and commercial significance of this versatile nucleus.[1][2][3] The unique electronic properties of the pyrazole ring, combined with the multiple sites available for substitution, allow for the fine-tuning of a molecule's steric and electronic profile. This enables chemists to modulate pharmacokinetic and pharmacodynamic properties, making the functionalization of the pyrazole core a critical task in the development of novel chemical entities.
This guide provides a detailed exploration of the primary experimental procedures for modifying the pyrazole ring. It moves beyond simple recitation of steps to explain the underlying chemical principles that govern reactivity and regioselectivity, offering field-proven insights to guide your synthetic strategy.
Pillar 1: Understanding the Pyrazole Ring's Intrinsic Reactivity
A successful functionalization strategy begins with understanding the inherent electronic nature of the pyrazole ring. The two nitrogen atoms significantly influence the ring's reactivity.
-
N1-H Acidity and Nucleophilicity: The proton on the N1 nitrogen is acidic (pKa ≈ 14-15) and can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile, making N-functionalization a common and often facile transformation.
-
N2 Basicity: The N2 nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, rendering it Lewis basic.[4] This site can coordinate to metal catalysts, a property that is exploited in directing C-H functionalization reactions, but can also lead to catalyst inhibition if not properly managed.[5][6]
-
Carbon Atom Reactivity:
-
C4 Position: This position is the most electron-rich carbon and is highly susceptible to electrophilic aromatic substitution (SEAr). Reactions like halogenation and nitration typically occur with high regioselectivity at the C4 position.[7]
-
C5 Position: The proximity to the N1 atom makes the C5 proton the most acidic C-H bond on the ring. This increased acidity facilitates deprotonation and subsequent functionalization, particularly in transition-metal-catalyzed C-H activation reactions.[4][8]
-
C3 Position: The C3 position is generally less reactive towards electrophiles than C4 and less acidic than C5, often requiring more specialized strategies for its functionalization.
-
dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee];
} dot Caption: Reactivity map of the pyrazole ring.
Pillar 2: N-Functionalization Protocols
Direct modification of the ring nitrogens is the most common entry point for diversifying the pyrazole scaffold. The choice between alkylation and arylation methods depends on the desired substituent.
Protocol 1: Base-Mediated N-Alkylation
This is the most fundamental method for introducing alkyl groups onto the pyrazole nitrogen. The core principle involves deprotonation of the N1-H to form a nucleophilic pyrazolate anion, which then attacks an alkyl halide electrophile.[9][10]
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, which is often necessary for less reactive alkylating agents. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient for reactive electrophiles (e.g., benzyl bromide, methyl iodide) and can offer milder conditions, preventing potential side reactions.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base without solvating the pyrazolate anion, thus enhancing its nucleophilicity.[9]
-
Regioselectivity: For asymmetrically substituted pyrazoles, N-alkylation can yield a mixture of two regioisomers. The outcome is influenced by steric hindrance (alkylation at the less hindered nitrogen is often favored) and the specific reaction conditions.[9][11]
Detailed Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in oil, 1.1 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[10]
-
Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][10]
dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: General workflow for base-mediated N-alkylation.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
Introducing an aryl group on the pyrazole nitrogen often requires metal catalysis. The Ullmann condensation is a classic method, while modern variations like the Buchwald-Hartwig amination offer milder conditions. The copper-catalyzed approach remains a robust and cost-effective option.[12][13][14]
Causality Behind Experimental Choices:
-
Catalyst System: A simple copper(I) source, like CuI, is typically used. The reaction requires a ligand to stabilize the copper center and facilitate the catalytic cycle. Diamine ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, have proven to be highly effective.[12][13]
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the pyrazole and act as a halide scavenger.
-
Solvent: High-boiling point polar solvents like DMF, DMSO, or dioxane are commonly used to achieve the necessary reaction temperatures.
Detailed Methodology:
-
Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), the base (e.g., K₂CO₃, 2.0 eq), and the starting pyrazole (1.2 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the aryl halide (e.g., iodobenzene, 1.0 eq) and anhydrous solvent (e.g., dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Pillar 3: C-Functionalization Protocols
Modifying the carbon backbone of the pyrazole ring opens up vast chemical space. The chosen method depends on whether a direct C-H bond is targeted or if a pre-functionalized intermediate is used.
Protocol 3: Electrophilic Halogenation at C4
Direct halogenation is one of the simplest and most efficient ways to introduce a functional handle onto the pyrazole ring, which can then be used in subsequent cross-coupling reactions. The C4 position is the kinetic and thermodynamic site of electrophilic attack.[7]
Causality Behind Experimental Choices:
-
Reagent: N-Halosuccinimides (NCS, NBS, NIS) are excellent electrophilic halogen sources. They are crystalline solids that are safer and easier to handle than gaseous Cl₂ or liquid Br₂.[7][15] The reaction proceeds under mild conditions and often does not require a catalyst.[7]
-
Solvent: A variety of solvents can be used, including chlorinated solvents like CCl₄ or CH₂Cl₂, or even water, showcasing the robustness of the method.[7]
Detailed Methodology (Bromination with NBS):
-
Setup: In a round-bottom flask, dissolve the starting pyrazole (1.0 eq) in a suitable solvent like CCl₄ or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-6 hours. The reaction is often complete when the denser NBS is fully consumed and replaced by the less dense succinimide byproduct, which floats. Monitor by TLC.
-
Workup: Filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any residual bromine, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure. The resulting 4-bromopyrazole is often pure enough for the next step, but can be further purified by chromatography or recrystallization if needed.
Protocol 4: Nitration at C4
Introducing a nitro group at the C4 position is another key electrophilic substitution. The nitro group is a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group.
Causality Behind Experimental Choices:
-
Nitrating Agent: A classic mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is effective. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Milder conditions using nitric acid in trifluoroacetic anhydride have also been reported.[16]
-
Temperature Control: Nitration reactions are highly exothermic and can be hazardous if not controlled. Maintaining a low temperature (e.g., 0-10 °C) during the addition of reagents is critical for safety and to prevent over-nitration or decomposition.
Detailed Methodology:
-
Setup: To a round-bottom flask equipped with a dropping funnel, add the starting pyrazole (1.0 eq) and cool the flask to 0 °C in an ice/salt bath.
-
Acid Addition: Slowly add concentrated H₂SO₄ while maintaining the internal temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated HNO₃ to H₂SO₄ in a separate flask, also cooled to 0 °C. Add this mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction at 0-10 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid 4-nitropyrazole product will often precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Protocol 5: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, typically coupling a halopyrazole (most commonly a 4-bromo or 4-iodopyrazole from Protocol 3) with a boronic acid or ester.[17][18]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Precatalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands (e.g., SPhos, XPhos) are commonly used. For nitrogen-rich heterocycles like pyrazoles, bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle and prevent catalyst inhibition.[17][19]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Methodology:
-
Setup: In a Schlenk flask, combine the 4-halopyrazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (e.g., K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours until TLC or LC-MS indicates consumption of the starting material.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial", label="Suzuki-Miyaura Catalytic Cycle for Pyrazoles", labelloc=t]; node [shape=ellipse, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: General catalytic cycle of Suzuki-Miyaura coupling.
Protocol 6: Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyrazoles by coupling a halopyrazole with a terminal alkyne. This reaction is catalyzed by a combination of palladium and copper salts.[6][20]
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system is standard: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) activates the alkyne.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent. It is crucial that the base is anhydrous and degassed to prevent unwanted oxidative homocoupling of the alkyne (Glaser coupling).[6]
-
Copper-Free Variants: Homocoupling is a common side reaction. To minimize this, copper-free Sonogashira protocols have been developed, which often require stronger bases or specialized ligands but can provide cleaner reactions.[6]
Detailed Methodology (Classic Pd/Cu Catalysis):
-
Setup: To a flame-dried Schlenk flask under argon, add the 4-halopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor by TLC.
-
Workup: Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary Tables
Table 1: Comparison of N-Alkylation Conditions
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3,5-Dimethylpyrazole | 1-Bromobutane | KOH | [BMIM][BF₄] | 80 | 2 | >95 | [21] |
| 3-Amino-pyrazole | Methyl Iodide | NaH | DMF | RT | 4 | ~85-95 | [9] |
| 4-Chloropyrazole | Phenethyl Trichloroacetimidate | CSA (cat.) | DCE | RT | 4 | 70-80 |[11][22] |
Table 2: Comparison of Suzuki-Miyaura Coupling Protocols for 4-Bromopyrazoles
| Pyrazole Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90 | [19] |
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85-95 | [18] |
| 4-Bromo-1-methyl-pyrazole | 4-Methoxyphenylboronic acid | [DTBNpP]Pd(crotyl)Cl | K₂CO₃ | Dioxane/H₂O | 80 | >95 |[17] |
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. asianpubs.org [asianpubs.org]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Development of Kinase Inhibitors Utilizing Pyrazole Scaffolds
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. Within the medicinal chemist's toolkit, the pyrazole ring stands out as a "privileged scaffold".[1][3] Its synthetic tractability, favorable drug-like properties, and versatile nature as a bioisosteric replacement for other functionalities have cemented its importance in the design of potent and selective kinase inhibitors.[1][3]
Of the small molecule protein kinase inhibitors approved by the US FDA, a significant number incorporate a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib, highlighting the clinical success of this scaffold.[1] These molecules typically function as ATP-competitive inhibitors, with the pyrazole core often forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[3][4] This guide provides a comprehensive overview of the principles and methodologies for developing novel kinase inhibitors based on the pyrazole scaffold, from initial design and synthesis to rigorous in vitro and cell-based evaluation.
I. Design and Synthesis of Pyrazole-Based Kinase Inhibitors
The design of a novel pyrazole-based kinase inhibitor begins with a thorough understanding of the target kinase's ATP-binding site. Structure-based design, often leveraging existing crystal structures of kinases in complex with other inhibitors, is a powerful starting point.[5][6] The pyrazole core serves as an anchor within the hinge region, while substitutions at various positions on the ring are explored to enhance potency and selectivity by forming interactions with other regions of the ATP pocket, such as the hydrophobic pocket and the ribose-binding pocket.
A common synthetic strategy for generating libraries of pyrazole-based inhibitors involves a convergent approach, where a pre-formed pyrazole core is coupled with various side chains. One illustrative and widely used method is the 1,3-dipolar cycloaddition reaction to form the pyrazole ring, which is then functionalized.[7]
Protocol 1: Synthesis of a Model 3-Amino-1H-pyrazole-based Inhibitor
This protocol outlines a generalizable, two-step synthesis for a model N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a scaffold found in numerous kinase inhibitors.[4]
Step 1: Synthesis of the 3-Aminopyrazole Core
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 3-aminopyrazole derivative.
Step 2: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a microwave-safe vial, add the synthesized 3-aminopyrazole (1 equivalent), a 4-chloropyrimidine derivative (1 equivalent), and a suitable base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) in a solvent like isopropanol or ethanol.[8]
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150°C for 1-5 hours.[4][8] Microwave irradiation often significantly reduces reaction times and improves yields compared to conventional heating.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine inhibitor.
II. In Vitro Evaluation of Kinase Inhibition
Once a library of pyrazole-based compounds has been synthesized, the next critical step is to assess their ability to inhibit the target kinase in a controlled, cell-free environment. In vitro kinase assays are essential for determining key parameters such as potency (IC50) and mechanism of action.
A. Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of the purified kinase. A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[9] Radiometric assays, using [γ-³²P]ATP, are considered the gold standard due to their sensitivity and direct measurement of phosphate transfer, but they require specialized handling of radioactive materials.[10]
Protocol 2: In Vitro Radiometric Kinase Assay
This protocol provides a general method for determining the IC50 of a pyrazole-based inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (protein or peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP
-
Non-radioactive ("cold") ATP
-
Test compounds (pyrazole inhibitors) dissolved in DMSO
-
96-well plates
-
Phosphoric acid
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the desired concentration of the kinase substrate, and the purified kinase enzyme.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the pyrazole inhibitors in DMSO, and then dilute further into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
Initiate the Reaction:
-
Add the inhibitor dilutions to the wells of a 96-well plate.
-
Add the kinase reaction master mix to each well.
-
Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP (the specific activity will depend on the kinase).
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
III. Cell-Based Assays for Target Engagement and Functional Effects
While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to evaluate the activity of the compounds in a more physiologically relevant cellular context.[11] Cell-based assays can confirm that the inhibitor can penetrate the cell membrane, engage its target kinase, and elicit a functional downstream response.
A. Target Engagement Assays
These assays measure the direct interaction of the inhibitor with its target kinase inside living cells. The NanoBRET™ Target Engagement (TE) assay is a widely used method.[12]
B. Cellular Phosphorylation Assays
A key function of kinases is to phosphorylate downstream substrates. A potent and specific inhibitor should reduce the phosphorylation of these substrates in a dose-dependent manner. This can be assessed by various methods, including Western blotting or ELISA-based assays.[12]
Protocol 3: Western Blotting to Assess Inhibition of Substrate Phosphorylation
Procedure:
-
Cell Culture and Treatment: Seed the appropriate cell line in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of the pyrazole inhibitor (or DMSO as a vehicle control) for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like β-actin or GAPDH.
-
Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
IV. Data Presentation and Visualization
Clear presentation of data is paramount for interpreting the results of inhibitor development studies.
Data Summary Table
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cellular EC50 (nM) (Phosphorylation Assay) |
| PYR-001 | Kinase X | 15 | 150 |
| PYR-002 | Kinase X | 5 | 45 |
| PYR-003 | Kinase X | 250 | >1000 |
| Staurosporine | Kinase X | 10 | 100 |
Table 1: Hypothetical data summarizing the potency of newly synthesized pyrazole-based inhibitors against a target kinase.
Visualizations
Figure 1: A generalized workflow for the development of pyrazole-based kinase inhibitors.
Figure 2: Mechanism of action for a typical pyrazole-based ATP-competitive kinase inhibitor.
V. Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The protocols and workflows described herein provide a robust framework for the design, synthesis, and evaluation of such compounds. Future efforts in this field will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects, as well as exploring their potential as allosteric inhibitors to overcome resistance mechanisms that arise from mutations in the ATP-binding pocket. The integration of computational modeling, structural biology, and innovative cell-based screening technologies will undoubtedly accelerate the discovery of the next generation of pyrazole-based kinase inhibitors for the treatment of human diseases.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. In Vitro Kinase Assays | Revvity [revvity.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile as a Versatile Building Block for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole-Benzonitrile Scaffold in Modern Drug Discovery
The confluence of a pyrazole ring and a benzonitrile moiety within a single molecular framework represents a privileged scaffold in medicinal chemistry, particularly in the design of targeted therapies such as kinase inhibitors. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs due to its ability to form key hydrogen bond interactions with protein targets and its favorable metabolic profile.[1][2][3] The benzonitrile group, with its linear geometry and strong electron-withdrawing nature, serves as a versatile pharmacophore and a key synthetic handle.[4][5] It can act as a hydrogen bond acceptor and engage in π-π stacking interactions within protein binding pockets.[6]
4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS No. 1184544-36-2) is a bifunctional building block that masterfully combines these features.[7] The bromine atom at the 4-position of the pyrazole ring provides a reactive site for facile carbon-carbon and carbon-nitrogen bond formation through well-established palladium-catalyzed cross-coupling reactions.[8] This allows for the strategic introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the application of this compound in the synthesis of kinase inhibitors, with a focus on a representative synthetic route towards a Checkpoint Kinase 1 (Chk1) inhibitor analog.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1184544-36-2 | [7] |
| Molecular Formula | C₁₀H₆BrN₃ | [7] |
| Molecular Weight | 248.08 g/mol | [7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety information.
Synthesis of the Building Block: this compound
The synthesis of this compound can be achieved through a straightforward N-arylation of 4-bromopyrazole with 4-fluorobenzonitrile. The electron-withdrawing nature of the nitrile group activates the para-position of the benzonitrile ring for nucleophilic aromatic substitution.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromopyrazole
-
4-Fluorobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Expected Yield: 75-85%
Application in API Synthesis: A Checkpoint Kinase 1 (Chk1) Inhibitor Analog
Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response pathway, making it an attractive target for cancer therapy.[9][10] Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents. Several Chk1 inhibitors feature a pyrazole-benzonitrile core.[9] The following section outlines a synthetic strategy to an analog of the Chk1 inhibitor GDC-0425, starting from this compound.
Synthetic Workflow
The overall synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the pyrazole ring, followed by further functionalization.
Caption: Synthetic workflow for a Chk1 inhibitor analog.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[11][12][13]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(4-aryl-1H-pyrazol-1-yl)benzonitrile.
Expected Yields for Various Arylboronic Acids:
| Arylboronic Acid | Expected Yield (%) |
| Phenylboronic acid | 85-95 |
| 4-Methoxyphenylboronic acid | 80-90 |
| 3-Pyridinylboronic acid | 70-85 |
| 2-Thienylboronic acid | 75-88 |
Mechanism of Action: Chk1 Inhibition and Cell Cycle Abrogation
Chk1 is a key transducer kinase in the DNA damage response (DDR) pathway. Upon DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the G2/M checkpoint, allowing time for DNA repair.
Caption: Chk1 signaling pathway and the effect of its inhibition.
By inhibiting Chk1, the synthesized analog would prevent the G2/M checkpoint arrest in cancer cells with damaged DNA. This forces the cells to enter mitosis prematurely, leading to a cellular crisis known as mitotic catastrophe and ultimately, apoptosis.[10] This mechanism of action is particularly effective in combination with DNA-damaging chemotherapies.
Alternative Functionalization: Buchwald-Hartwig Amination
The bromine atom on the pyrazole ring also allows for the introduction of nitrogen-based substituents via the Buchwald-Hartwig amination, further expanding the chemical space accessible from this versatile building block.[14][15]
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube, combine Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by this compound, the amine, and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-amino-1H-pyrazol-1-yl)benzonitrile derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex APIs, particularly kinase inhibitors. Its pre-functionalized pyrazole and benzonitrile moieties, combined with the reactive bromine handle, allow for the efficient and modular construction of diverse molecular architectures. The protocols provided herein for the synthesis of the building block and its subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer a robust starting point for researchers in drug discovery and development to explore novel therapeutic agents targeting a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [synhet.com]
- 8. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. html.rhhz.net [html.rhhz.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Introduction: Strategic Importance of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
This compound is a key heterocyclic building block in contemporary drug discovery and development. Its structural motif, featuring a substituted pyrazole ring linked to a benzonitrile moiety, is prevalent in a variety of pharmacologically active agents. The bromine atom on the pyrazole ring serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space in lead optimization. The nitrile group, on the other hand, is a common feature in many targeted therapies, often involved in critical binding interactions with protein targets. Given its significance as a pivotal intermediate, the development of a robust, scalable, and economically viable synthetic process is of paramount importance for researchers and professionals in the pharmaceutical and agrochemical industries.
This guide provides a comprehensive, in-depth technical overview of a scalable synthesis for this valuable compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations essential for successful scale-up.
Synthetic Strategy: A Critical Evaluation of N-Arylation Methodologies
The core transformation in the synthesis of this compound is the formation of the C-N bond between the pyrazole and benzonitrile rings. Several established methodologies for N-arylation of nitrogen heterocycles were considered, with the selection criteria focused on scalability, cost-effectiveness, and operational safety.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for C-N bond formation.[1][2] However, the cost of palladium catalysts and specialized phosphine ligands can be a significant drawback for large-scale production.[2]
-
Chan-Lam Coupling: This copper-catalyzed cross-coupling of boronic acids with N-H containing compounds offers milder reaction conditions and the use of a more economical catalyst.[3][4][5] The reaction is also known for its tolerance to a wide range of functional groups.[4]
-
Ullmann Condensation: A classical copper-promoted reaction, the Ullmann condensation is a cost-effective choice for N-arylation.[6] While traditional Ullmann conditions often require harsh conditions, modern modifications have made it a more viable option for industrial applications.[6]
After careful consideration of these factors, a modified Ullmann-type condensation was selected as the most promising approach for the scale-up synthesis of this compound. This method offers a balance of high efficiency, cost-effectiveness of the copper catalyst, and operational simplicity, making it well-suited for industrial production. The starting materials for this route are the readily available 4-bromopyrazole and 4-fluorobenzonitrile. The fluoro-substituent on the benzonitrile acts as a good leaving group in nucleophilic aromatic substitution, driven by the electron-withdrawing nature of the nitrile group.
Visualizing the Synthetic Workflow
The selected synthetic pathway is a straightforward and efficient one-step process.
Caption: Synthetic workflow for this compound.
Detailed Scale-Up Protocol
This protocol is designed for a laboratory scale-up synthesis and can be adapted for larger production volumes with appropriate engineering controls.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 4-Bromopyrazole | 2075-45-8 | 146.97 g/mol | 1.0 |
| 4-Fluorobenzonitrile | 1194-02-1 | 121.11 g/mol | 1.1 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | - |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask, combine 4-bromopyrazole, 4-fluorobenzonitrile, copper(I) iodide, and potassium carbonate.
-
Solvent Addition: Add N,N-dimethylformamide (DMF) to the flask. The typical solvent volume is 5-10 mL per gram of 4-bromopyrazole.
-
Inert Atmosphere: Purge the reaction flask with nitrogen for 10-15 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water (approximately 10 times the volume of DMF used).
-
Stir the aqueous mixture for 30 minutes to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash the solid with water.
-
-
Extraction and Drying:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a solid.
-
Expert Insights and Trustworthiness: Ensuring a Self-Validating System
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the pyrazole N-H, facilitating its nucleophilic attack. Stronger bases could lead to unwanted side reactions.
-
Catalyst Selection: Copper(I) iodide is an effective and economical catalyst for Ullmann-type couplings. While other copper sources can be used, CuI often provides a good balance of reactivity and cost. The 10 mol% loading is a typical starting point for optimization on a larger scale.
-
Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution. Its high boiling point is suitable for the required reaction temperature.
-
Inert Atmosphere: Although some modern Ullmann reactions can be performed in the air, maintaining a nitrogen atmosphere is a good practice to prevent the oxidation of the copper(I) catalyst, ensuring its catalytic activity throughout the reaction.
Troubleshooting and Process Optimization:
-
Incomplete Reaction: If the reaction stalls, a small additional portion of the copper catalyst and base can be added. Ensure the reaction temperature is maintained and the stirring is efficient.
-
Low Yield: Poor quality of starting materials, insufficient inerting, or sub-optimal reaction temperature can lead to lower yields. The water content of the DMF should also be minimized.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for purification.
Safety Considerations:
-
4-Bromopyrazole: Causes skin and serious eye irritation, and may cause respiratory irritation.[7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-Fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[6] It is a combustible solid.[8] Handle with appropriate PPE in a fume hood. Avoid dust formation and sources of ignition.[6]
-
N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. Handle in a fume hood with appropriate PPE.
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (after recrystallization) | >98% (by HPLC) |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a crucial intermediate in pharmaceutical and agrochemical research. By leveraging a modified Ullmann condensation, this method offers a cost-effective, efficient, and robust route suitable for scale-up. The provided insights into the rationale behind the experimental choices and troubleshooting guidelines are intended to empower researchers to successfully and safely implement this synthesis in their laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound [synhet.com]
- 8. Copper promoted, direct sulfenylation of n-aryl pyrazoles | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Application Notes and Protocols for the Purity Assessment of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Introduction
4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a substituted N-arylpyrazole that holds significant interest as a building block in medicinal chemistry and drug discovery. The purity of such intermediates is of paramount importance, as the presence of impurities can have a significant impact on the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for assessing the purity of this compound, intended for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and are designed to be robust and compliant with regulatory expectations, drawing upon the principles of the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 1184544-36-2 | |
| Molecular Formula | C₁₀H₆BrN₃ | |
| Molecular Weight | 248.08 g/mol | |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |
| Melting Point | Not explicitly reported. Related compound 4-bromobenzonitrile has a melting point of 110-115 °C. | N/A |
| Solubility | Solubility in common analytical solvents (e.g., acetonitrile, methanol, dichloromethane) should be experimentally determined. It is expected to have good solubility in polar aprotic solvents. | N/A |
| UV Absorbance | The benzonitrile and pyrazole moieties suggest UV absorbance, likely in the range of 220-280 nm. | Inferred from chemical structure. |
Potential Impurities: A Synthesis-Based Perspective
The purity of this compound is intrinsically linked to its synthetic route. A common approach to N-arylpyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related synthon. Potential impurities can therefore be categorized as follows:
-
Starting Materials and Reagents:
-
4-Hydrazinylbenzonitrile
-
A brominated three-carbon building block (e.g., a brominated malondialdehyde equivalent)
-
Unreacted brominating agent
-
-
Process-Related Impurities:
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of an isomeric pyrazole product is possible.
-
By-products: Resulting from side reactions during the synthesis.
-
-
Degradation Products:
-
Hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Degradation of the pyrazole ring under harsh acidic, basic, or oxidative conditions.
-
A thorough understanding of the manufacturing process is crucial for identifying and controlling these potential impurities, in line with ICH Q3A guidelines.
Analytical Methodologies for Purity Determination
A multi-faceted approach employing
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1][2] Here, you will find troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common synthetic challenges.
The synthesis of N-aryl pyrazoles is a cornerstone of medicinal chemistry, and various methods like the Chan-Lam, Buchwald-Hartwig, and Ullmann couplings are frequently employed.[3][4][5] This guide will delve into the nuances of these reactions to help you optimize your synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the N-arylation of 4-bromopyrazole can stem from several factors. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical. For instance, in Buchwald-Hartwig amination, bulky electron-rich phosphine ligands are often necessary for efficient coupling.[6]
-
Reaction Conditions: Temperature, solvent, and base are all crucial parameters. The optimal conditions can vary significantly between different coupling methods.
-
Quality of Reagents: Ensure the purity of your starting materials, as impurities can poison the catalyst.
-
Atmosphere Control: For palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst degradation.
Q2: I am observing significant amounts of side products. What are they likely to be and how can I minimize them?
A2: Common side reactions in N-arylation include:
-
Homocoupling of the Aryl Halide: This can be minimized by carefully controlling the catalyst loading and reaction temperature.
-
Hydrodehalogenation: This is where the aryl halide is reduced, removing the halogen. This can be a significant issue in Buchwald-Hartwig reactions and can be influenced by the choice of ligand and base.[6]
-
Formation of Isomeric Products: With unsymmetrical pyrazoles, N-arylation can occur at different nitrogen atoms.[7][8] For 4-bromopyrazole, this is less of a concern due to its symmetry.
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted synthesis can be a valuable tool for accelerating both Ullmann and Buchwald-Hartwig reactions. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles.[9]
Q4: Is it necessary to use a ligand in a Chan-Lam coupling reaction?
A4: While some Chan-Lam couplings can proceed without a ligand, the use of ligands, such as diamines or pyridine, can significantly improve the reaction rate and yield.[4][10] Some protocols have been developed that are ligand-free, but their effectiveness can be substrate-dependent.[11]
Troubleshooting Guides
Guide 1: Optimizing Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that offers a milder alternative to palladium-catalyzed methods and can often be performed in the presence of air.[4][12][13]
Common Issues & Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Ineffective catalyst or solvent. | - Catalyst: Copper(II) acetate is a common choice.[11] Experiment with other copper sources like CuI or CuCl.[14][15] - Solvent: Methanol is often a good starting point.[14] However, for some substrates, DMSO has been shown to be critical.[16] Toluene can also be a superior solvent to dioxane in certain cases.[17] |
| Reaction Stalls | Catalyst deactivation or insufficient base. | - Base: Triethylamine (TEA) or potassium carbonate are commonly used.[11] Ensure the base is of high quality and used in the correct stoichiometry. - Atmosphere: While often air-tolerant, running the reaction under an oxygen atmosphere can sometimes be beneficial.[16] |
| Difficulty in Purification | Formation of copper-containing byproducts. | - After the reaction, consider a workup procedure that includes an aqueous wash with a chelating agent like EDTA to remove copper salts. |
Optimized Protocol for Chan-Lam Coupling:
-
To a reaction vessel, add 4-bromopyrazole (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), Cu(OAc)₂ (0.1 eq), and a suitable ligand such as pyridine (0.2 eq).
-
Add the chosen solvent (e.g., methanol or DMSO) and a base like triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Enhancing Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[5][6]
Common Issues & Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Suboptimal ligand or base. | - Ligand: For pyrazole substrates, bulky, electron-rich phosphine ligands like Xantphos or tBuDavePhos can be effective.[18][19] - Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate are typically used. |
| Hydrodehalogenation Side Product | Inappropriate ligand or reaction temperature. | - Screen different ligands. Sometimes a less bulky ligand can reduce this side reaction. - Lowering the reaction temperature may also help, though it could slow down the desired reaction. |
| Catalyst Decomposition | Presence of oxygen or impurities. | - Ensure all reagents and solvents are dry and the reaction is performed under a strictly inert atmosphere. - Using a palladium precatalyst can sometimes improve reproducibility. |
Optimized Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine 4-bromopyrazole (1.0 eq), 4-cyanobenzonitrile (as an amine source surrogate if applicable, or the corresponding amine) (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a strong base such as sodium tert-butoxide (1.4 eq).
-
Add a dry, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as previously described.
Visualizing Reaction Pathways
To better understand the catalytic cycles, the following diagrams illustrate the key steps in the Chan-Lam and Buchwald-Hartwig reactions.
References
- 1. This compound [synhet.com]
- 2. nbinno.com [nbinno.com]
- 3. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 9. benchchem.com [benchchem.com]
- 10. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Challenges of Brominated Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of brominated pyrazole compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and purification of these important heterocyclic compounds. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure the scientific integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of brominated pyrazoles.
Q1: My reaction mixture is a dark red-brown color after bromination. How do I safely and effectively remove the excess bromine?
A1: The persistent color is due to unreacted elemental bromine (Br₂). It is crucial to quench this excess bromine before proceeding with your workup and purification. The most common and effective method is to use a reducing agent that converts colored Br₂ into colorless and water-soluble bromide salts (Br⁻).[1][2]
Common quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is typically used. The reaction produces sodium bromide and sodium tetrathionate.[1]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): A saturated aqueous solution is effective in reducing bromine to bromide.[1][3]
-
Sodium Sulfite (Na₂SO₃): Another suitable reducing agent for quenching bromine.[1]
It is not recommended to remove excess bromine by evaporation due to its high toxicity and corrosivity. [2]
Q2: I've quenched the excess bromine, but now I have a fine yellow precipitate in my reaction mixture. What is it and how do I remove it?
A2: The yellow precipitate is likely elemental sulfur (S₈). This can form when quenching with sodium thiosulfate under acidic conditions, which causes the decomposition of the thiosulfate.[2]
To address this:
-
Prevention: Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[2]
-
Removal: If sulfur has already formed, it can often be removed by filtering the mixture through a pad of Celite®.[2]
-
Alternative Quenching Agent: Use sodium sulfite or sodium bisulfite, which are less prone to forming elemental sulfur.[2]
Q3: My NMR spectrum shows a mixture of products. How can I separate the different brominated pyrazole isomers?
A3: The formation of regioisomers is a common challenge in the bromination of unsymmetrical pyrazoles.[4][5][6] The separation of these isomers typically relies on chromatographic techniques due to their often similar physical properties.
-
Column Chromatography: This is the most prevalent method for separating regioisomers. Careful selection of the stationary phase (silica gel is common) and the eluent system is critical for achieving good separation.[4][6]
-
Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective, albeit sometimes tedious, method for separation.[7]
Q4: My brominated pyrazole product is an oil and won't crystallize. What steps can I take to induce crystallization?
A4: Obtaining a solid product can be challenging, especially if residual solvents or impurities are present. Here are several strategies to try:
-
Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed under high vacuum. Residual solvent, such as DMF, can inhibit crystallization.[8]
-
Trituration: Add a solvent in which your product is poorly soluble (an "anti-solvent"), such as n-hexane, and stir vigorously. This can help to wash away impurities and induce precipitation of your product as a solid.[8]
-
Recrystallization from a Mixed-Solvent System: Dissolve the oily product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle warming to redissolve the solid followed by slow cooling can promote crystal growth.
-
Sublimation: For thermally stable compounds, sublimation can be a powerful purification technique to obtain a pure, crystalline product from an oil.[8]
Troubleshooting Guides
This section provides a more detailed, problem-solution format for specific issues encountered during the purification process.
Issue 1: Incomplete Bromination or Formation of Polybrominated Byproducts
-
Symptoms: TLC or NMR analysis shows the presence of starting material or multiple brominated species (di-, tri-brominated, etc.).
-
Possible Causes:
-
Incorrect stoichiometry of the brominating agent.
-
Reaction temperature is too high or too low.
-
Reaction time is insufficient or excessive.
-
-
Solutions:
-
Optimize Stoichiometry: Carefully control the equivalents of the brominating agent (e.g., Br₂ or NBS).
-
Temperature Control: For exothermic brominations, maintain a low temperature (e.g., 0 °C or below) to prevent side reactions and improve selectivity.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Issue 2: Difficulty Removing HBr from the Reaction Mixture
-
Symptoms: The product is unstable under acidic conditions, or the acidic byproduct interferes with subsequent steps.
-
Possible Causes: Hydrogen bromide (HBr) is a common byproduct of bromination reactions using Br₂.[9]
-
Solutions:
-
Aqueous Workup: A standard workup with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will neutralize and remove HBr.
-
Anhydrous Conditions: If water must be avoided, finely ground anhydrous inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be added to the reaction mixture to scavenge HBr.[9]
-
Nitrogen Sparging: For reactions in solvents with low HBr solubility (like DCM), bubbling a stream of inert gas (e.g., nitrogen) through the solution can help to drive off the gaseous HBr.[9]
-
Experimental Protocols
Protocol 1: General Workup and Quenching of a Bromination Reaction
This protocol outlines a standard procedure for quenching excess bromine and isolating the crude brominated pyrazole.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quench Excess Bromine: While stirring vigorously, slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the red-brown color of bromine disappears and the solution becomes colorless.[1][2]
-
Phase Separation: If the reaction was performed in an organic solvent, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Combine and Wash Organic Layers: Combine all organic layers and wash sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any residual acid)
-
Saturated aqueous sodium chloride (brine) solution (to aid in drying)
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying brominated pyrazoles using silica gel chromatography.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Quenching Agents for Excess Bromine
| Quenching Agent | Chemical Formula | Typical Concentration | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution | Can form elemental sulfur under acidic conditions.[2] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution | Good alternative to sodium thiosulfate.[1] |
| Sodium Metabisulfite | Na₂S₂O₅ | Saturated aqueous solution | Effective reducing agent for bromine.[3] |
| Sodium Sulfite | Na₂SO₃ | Saturated aqueous solution | Another reliable quenching agent.[1] |
Visualizations
Workflow for Bromination Reaction Workup and Purification
Caption: A typical workflow for the workup and purification of a brominated pyrazole compound.
Decision Tree for Troubleshooting Purification Issues
Caption: A decision-making guide for troubleshooting common purification issues with brominated pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the synthesis of pyrazole-containing molecules. Here, we address common issues, provide in-depth troubleshooting guides, and offer validated protocols to help you optimize your reactions and minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two isomers in my Knorr pyrazole synthesis. What's happening and how can I favor one over the other?
A1: This is the most common issue in pyrazole synthesis and arises from a lack of regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons.[1] This leads to the formation of two distinct regioisomeric pyrazoles, which can be difficult to separate.[2][3]
The key to controlling this outcome lies in manipulating the relative reactivity of the two carbonyl groups. Factors such as the electronic and steric properties of the substituents (R1 and R3 in the diagram below), pH of the reaction medium, and choice of solvent play a crucial role.[4]
Mechanism of Regioisomer Formation
Caption: Competing pathways in Knorr pyrazole synthesis.
Q2: My reaction mixture turned dark brown/red, and the yield is low. What are the likely impurities?
A2: Dark coloration often points to degradation of the hydrazine starting material or the formation of highly conjugated side products. Low yield can be attributed to several factors, including incomplete reaction or competing side reactions. One significant competing pathway is the Paal-Knorr furan synthesis, which is favored under strongly acidic conditions.[5][6] Instead of the hydrazine cyclizing with the dicarbonyl, the dicarbonyl can self-condense to form a furan derivative.[7]
Q3: I see an unexpected peak in my mass spec that corresponds to my product plus an acetyl group. What is this side product?
A3: This is likely an N-acylated pyrazole.[8] This side product can form if there is an acyl source present in the reaction, such as acetic acid used as a catalyst or an acylhydrazine starting material.[9][10] The pyrazole nitrogen is nucleophilic and can react with acylating agents, especially under acidic conditions which can activate the acyl source.[11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity / Formation of Isomeric Mixture
-
Symptoms:
-
NMR spectra show duplicate sets of peaks for the pyrazole core.[3]
-
Multiple spots are observed on TLC that are difficult to separate.
-
Broad melting point range for the isolated product.
-
-
Root Cause Analysis: The reaction conditions are not sufficiently differentiating the electronic or steric environments of the two carbonyl carbons in the 1,3-dicarbonyl starting material. Conventional solvents like ethanol often lead to equimolar mixtures of regioisomers.[12]
-
Solutions & Protocols:
-
Modify Reaction pH: The pH is a critical parameter.[4]
-
Acidic Conditions (e.g., Acetic Acid): Protonation occurs preferentially on the more basic carbonyl oxygen. The more nucleophilic nitrogen of the hydrazine will then attack the more electrophilic (less sterically hindered) carbonyl carbon. This is often the preferred method for controlling regioselectivity.[13]
-
Neutral/Basic Conditions: The reaction proceeds through a non-protonated mechanism where the inherent electronic differences between the carbonyls dictate the outcome.
-
-
Optimize Solvent Choice: Solvent properties can dramatically influence selectivity.
-
Fluorinated Alcohols (TFE, HFIP): Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity, often improving ratios to >99:1.[2] These non-nucleophilic, strongly hydrogen-bond-donating solvents are thought to activate the more electrophilic carbonyl group towards nucleophilic attack.[2]
-
-
| Solvent | Typical Regioisomeric Ratio (Isomer A:B) | Reference |
| Ethanol | ~50:50 to 70:30 | [12] |
| Toluene | Varies, often moderate selectivity | [4] |
| Acetic Acid | Can be highly selective (>90:10) | [13] |
| TFE | >85:15 | [2] |
| HFIP | >97:3 | [2] |
Protocol: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent [14]
-
Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Remove the TFE solvent under reduced pressure.
-
Perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine).
-
Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm the structure and assess isomeric purity.[15]
Issue 2: Low Yield and Formation of Furan Byproducts
-
Symptoms:
-
Significantly lower than expected yield of the desired pyrazole.
-
Presence of a major byproduct identified as a furan derivative by GC-MS or NMR.
-
Reaction often requires strong acid catalysis (e.g., H₂SO₄, HCl).
-
-
Root Cause Analysis: The reaction conditions are overly acidic, promoting the competing Paal-Knorr furan synthesis.[5] This intramolecular cyclization of the 1,4-dicarbonyl compound can outcompete the intermolecular reaction with hydrazine.[16]
Troubleshooting Workflow: Pyrazole vs. Furan Formation
Caption: Decision workflow for minimizing furan byproduct.
-
Solutions & Protocols:
-
Reduce Acidity: Replace strong mineral acids (H₂SO₄, HCl) with a weaker organic acid like glacial acetic acid.[13] Often, only a catalytic amount is needed.
-
Use Hydrazine Salts: Employing the hydrochloride or sulfate salt of the hydrazine can provide a controlled, localized acidic environment without acidifying the entire bulk solution.
-
Buffer the Reaction: If compatible with the reactants, a buffer system can maintain the optimal pH range.
-
Issue 3: Purification Challenges
-
Symptoms:
-
Regioisomers co-elute during column chromatography.
-
Persistent colored impurities in the final product.
-
-
Root Cause Analysis: Regioisomers often have very similar polarities, making chromatographic separation challenging.[2] Colored impurities may be baseline material or have high affinity for silica gel.
-
Solutions & Protocols:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for separating isomers and removing impurities, as isomers can have different crystal packing energies.
-
Acid-Base Extraction: Pyrazoles are basic. An acid wash can help remove non-basic impurities. For more rigorous purification, the pyrazole itself can be protonated and extracted into an aqueous acid layer, leaving neutral organic impurities behind. The pyrazole is then recovered by basifying the aqueous layer and re-extracting.[17]
-
Protocol: Purification of Pyrazoles via Acid Salt Formation [17]
-
Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add an equimolar amount of an acid (e.g., HCl in ether, or an organic acid like oxalic acid) to the solution while stirring.
-
The pyrazole acid salt will precipitate out of the solution.
-
Isolate the salt by filtration and wash with cold solvent.
-
To recover the free pyrazole, dissolve the salt in water, neutralize the solution with a base (e.g., NaHCO₃, NaOH), and extract the purified pyrazole with an organic solvent.
-
Dry the organic layer and remove the solvent to yield the purified product.
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of chiral N-acyl 2-pyrazolin-5-ols with a modified carane carbon frame - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 10. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Optimizing reaction conditions for Suzuki coupling of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
An in-depth guide to optimizing the Suzuki coupling of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, designed for chemistry professionals. This document provides detailed troubleshooting, frequently asked questions, and optimized protocols to address common challenges encountered with this specific transformation.
Introduction: The Challenge of Coupling Heterocyclic Aryl Halides
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The target molecule, this compound, presents a common challenge in drug discovery and materials science: the coupling of a heteroaryl halide. While the aryl bromide offers good reactivity, the nitrogen-rich pyrazole ring can introduce complications.[1][3] The lone pairs on the pyrazole nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]
This guide serves as a technical support center to navigate the complexities of this specific reaction, providing field-proven insights to optimize reaction conditions, troubleshoot poor outcomes, and achieve high yields of the desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the Suzuki coupling of this compound?
A1: A robust starting point involves using a modern palladium catalyst system known for its high activity with heteroaryl halides. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is recommended.[5]
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2–1.5 equiv |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1–2 mol% |
| Ligand | SPhos or XPhos | 1.1–1.2x mol% relative to Pd |
| Base | K₃PO₄ or K₂CO₃ | 2.0–3.0 equiv |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | 0.1–0.2 M concentration |
| Temperature | 80–100 °C | Balances reaction rate and stability |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and side reactions |
Q2: Why are bulky, electron-rich phosphine ligands like SPhos or XPhos preferred over PPh₃ for this reaction?
A2: Traditional ligands like triphenylphosphine (PPh₃) are often insufficient for coupling challenging substrates like heteroaryl halides. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) offer several advantages:
-
Promotion of Oxidative Addition : Their electron-donating nature increases the electron density on the palladium center, facilitating the crucial oxidative addition step with the aryl bromide.[6][7]
-
Stabilization of the Active Catalyst : The steric bulk of these ligands helps to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, preventing the formation of inactive palladium black.[7]
-
Acceleration of Reductive Elimination : These ligands promote the final reductive elimination step, leading to faster overall turnover.[6]
Q3: What is the role of the base in the Suzuki coupling, and why is the choice so important?
A3: The base is essential for the transmetalation step of the catalytic cycle.[1][8] It activates the organoboron compound (boronic acid) by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9] This negatively charged species can more readily transfer its organic group to the palladium(II) center.[9] The choice of base is critical because it can influence side reactions. Strong bases like NaOH can promote protodeboronation of the boronic acid, while milder, moderately soluble bases like K₃PO₄ or K₂CO₃ often provide a better balance of reactivity and selectivity for sensitive substrates.[10][11]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the catalytic cycle is likely stalled or proceeding very slowly.
-
Q: My reaction shows no product formation. What is the first thing to check?
-
A: Catalyst Activity. The most common issue is an inactive catalyst. Ensure your palladium source and phosphine ligand are fresh and have been stored properly under an inert atmosphere to prevent degradation and oxidation.[10] Consider using a highly active, pre-formed palladium precatalyst, which can offer greater consistency. If using a Pd(II) source like Pd(OAc)₂, ensure the conditions are suitable for its reduction to the active Pd(0) state in situ.
-
-
Q: I am using a good catalyst, but the reaction is still sluggish. What should I optimize next?
-
A: Re-evaluate Your Ligand and Base Combination. The pyrazole nitrogen might be inhibiting your catalyst.
-
Switch to a More Effective Ligand: If you are using PPh₃, switch to a bulkier, more electron-rich ligand like SPhos, XPhos, or RuPhos. These ligands are known to overcome catalyst inhibition in couplings with nitrogen-containing heterocycles.[4][11]
-
Optimize the Base: The base might not be soluble or strong enough. K₃PO₄ is an excellent choice for challenging couplings as it has good solubility in mixed aqueous-organic solvents and sufficient basicity.[11] If K₃PO₄ fails, consider the stronger base Cs₂CO₃.
-
-
-
Q: Could the solvent system be the problem?
-
A: Yes, solvent choice is crucial. The solvent must solubilize all components of the reaction.[12] A mixture of an aprotic solvent like 1,4-dioxane or THF with water is common because water helps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.[13][14] If solubility is an issue, consider screening other solvents like DME, 2-MeTHF, or toluene, always in combination with a small amount of water if using an inorganic base.[13]
-
Problem 2: Incomplete Conversion with Side Product Formation
If your starting material is being consumed but the yield of the desired product is low, unwanted side reactions are likely competing with the main catalytic cycle.
-
Q: I see my starting material disappearing, but my main product peak is small, and I have several byproducts. What are they likely to be?
-
A: The most common side reactions in Suzuki couplings are homocoupling, protodeboronation, and hydrodehalogenation (debromination). [15][16]
-
Homocoupling: This is the self-coupling of your boronic acid partner to form a biaryl byproduct (Ar'-Ar'). It is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[11][17] Solution: Ensure your reaction is rigorously degassed. Purge the solvent with argon or nitrogen before adding the catalyst and maintain a positive pressure of inert gas throughout the reaction.[10]
-
Protodeboronation: This is the replacement of the C-B bond of the boronic acid with a C-H bond, yielding a simple arene (Ar'-H). This is exacerbated by high temperatures and overly basic or aqueous conditions.[10] Solution: Use a milder base (e.g., K₂CO₃ instead of NaOH), lower the reaction temperature, or reduce the amount of water in your solvent system. Using a more stable boronic ester (like a pinacol or MIDA ester) instead of the boronic acid can also significantly suppress this side reaction.[18]
-
Hydrodehalogenation (Debromination): This is the replacement of the C-Br bond of your starting material with a C-H bond, resulting in 4-(1H-pyrazol-1-yl)benzonitrile. This can occur if a hydride source is present, sometimes originating from the solvent (like an alcohol) or base.[13] Solution: Ensure high-purity, anhydrous solvents (if running an anhydrous protocol). If using an alcohol solvent, this side reaction might be more prevalent.
-
-
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocol: Optimized Suzuki Coupling
This generalized procedure is a starting point and should be optimized for each specific boronic acid coupling partner.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.044 mmol, 4.4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst Preparation: In a separate small vial under the inert atmosphere, add Pd(OAc)₂ and SPhos. Add 1 mL of the anhydrous 1,4-dioxane and stir for 5-10 minutes to form the pre-catalyst complex.
-
Reagent Addition: Under a positive pressure of the inert gas, add the remaining 7 mL of 1,4-dioxane and 2 mL of degassed water to the main reaction vessel containing the substrates and base.
-
Catalyst Addition: Using a syringe, transfer the prepared catalyst solution to the reaction vessel.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the specified time (e.g., 4-12 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using a suitable technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. aidic.it [aidic.it]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Stability testing of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile under different conditions
Technical Support Center: Stability Testing of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this specific active pharmaceutical ingredient (API). We will address common issues encountered during forced degradation studies and provide scientifically grounded troubleshooting advice in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge about the molecule and the rationale behind stability testing.
Q1: What is this compound and why is its stability a concern?
This compound is a heterocyclic compound featuring a brominated pyrazole ring linked to a benzonitrile moiety.[1] Such structures are common scaffolds in medicinal chemistry.[2][3] Stability testing is a critical regulatory requirement that evaluates how environmental factors like heat, light, humidity, and pH affect the quality of a drug substance over time.[4] For this specific molecule, three key structural features are of interest for potential degradation:
-
The Nitrile Group (-C≡N): Susceptible to hydrolysis under acidic or basic conditions, which would convert it to a carboxylic acid or amide.
-
The Pyrazole Ring: As a nitrogen-containing heterocycle, this ring can be prone to oxidative degradation.[5][6]
-
The Carbon-Bromine Bond (C-Br): This bond can be susceptible to photolytic cleavage upon exposure to light.
Understanding these degradation pathways is essential for developing a stable drug formulation, determining appropriate storage conditions, and establishing a valid shelf-life.[7][8]
Q2: What is a "Forced Degradation" or "Stress Testing" study?
Forced degradation, also known as stress testing, involves intentionally exposing a drug substance to harsh conditions—more severe than those it would typically encounter—to accelerate its decomposition.[7][9] The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish that the analytical methods used are "stability-indicating."[8][10] A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from any of its degradation products.[8] The target degradation is typically in the range of 5-20% to ensure that degradation products are formed at detectable levels without leading to secondary, less relevant breakdown products.[9][10]
Q3: Which regulatory guidelines should I follow for these studies?
The International Council for Harmonisation (ICH) provides the primary guidelines for stability testing. The key documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This provides the overall framework for stability testing.[10]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline specifically details the requirements for assessing the light sensitivity of a compound, including light sources and exposure levels.[11][12][13][14]
Compliance with these guidelines is essential for regulatory submissions to agencies like the FDA and EMA.[11]
Part 2: Troubleshooting Guides for Specific Stress Conditions
This section provides solutions to common problems encountered during specific forced degradation experiments.
Hydrolytic Stability (Acid & Base Stress)
Q4: I am not observing any degradation of the benzonitrile group under my standard 0.1 M HCl or 0.1 M NaOH conditions at room temperature. Is the nitrile group stable?
Not necessarily. While the nitrile group may be relatively stable, the lack of degradation at room temperature is common. Hydrolysis is often temperature-dependent.[15][16]
-
Causality & Solution: The activation energy for nitrile hydrolysis may not be met at ambient temperatures. According to established guidelines for forced degradation, if no degradation is observed, you should increase the temperature, typically in increments to 50-60 °C or higher.[9] Monitor the reaction over several days. This thermal assistance provides the necessary energy to overcome the reaction barrier.
Q5: My compound has very low solubility in the acidic/basic aqueous media, leading to inconsistent results. How can I address this?
Poor solubility is a frequent challenge. Forcing a reaction in a heterogeneous mixture will produce unreliable and non-reproducible kinetic data.
-
Causality & Solution: The reaction can only occur at the interface between the solid particle and the liquid, which is not representative of a true solution-state degradation pathway. To overcome this, a co-solvent is necessary.
-
Recommended Co-solvents: Acetonitrile (ACN) or methanol are common choices as they are miscible with water and are relatively inert under many stress conditions.
-
Procedure: Dissolve the compound in a minimal amount of the organic co-solvent first, and then dilute this stock solution with the acidic or basic media to the final target concentration. Ensure the final concentration of the organic solvent is as low as possible to minimize its effect on the reaction but high enough to maintain solubility. Always run a parallel control with the co-solvent alone to ensure it does not cause degradation.
-
Q6: After acid hydrolysis and heating, my HPLC analysis shows a new, earlier-eluting peak. Is this the expected carboxylic acid?
-
Likely Cause: Yes, this is a strong possibility. The hydrolysis of the nitrile group (R-CN) to a carboxylic acid (R-COOH) introduces a highly polar functional group. In reverse-phase HPLC, more polar compounds interact less with the nonpolar stationary phase (e.g., C18) and therefore elute earlier.
-
Verification: To confirm the identity of this new peak, you should use a mass spectrometer (LC-MS). The mass of the degradant should correspond to the parent molecule plus the mass of one oxygen atom and the loss of a nitrogen atom (a net addition of 17 Da, from CNH to COOH).
Oxidative Stability
Q7: I am seeing multiple degradation peaks after oxidation with 3% hydrogen peroxide (H₂O₂), and the results are difficult to reproduce. What is causing this?
-
Causality & Solution: Hydrogen peroxide can generate highly reactive hydroxyl radicals (•OH), especially in the presence of trace metal ions or light. These radicals are non-selective and can attack the molecule at multiple sites, including the electron-rich pyrazole ring and the benzonitrile ring, leading to a complex mixture of degradation products.[5]
-
Troubleshooting Steps:
-
Control Temperature: Perform the experiment at a controlled, moderate temperature and protect it from light to minimize uncontrolled radical formation.
-
Use a Milder Oxidant: Consider using a different oxidative stress agent, such as azobisisobutyronitrile (AIBN), which provides a more controlled source of radicals.
-
Identify Products: Use LC-MS to identify the major oxidation products. Common oxidative transformations on nitrogen heterocycles include N-oxidation and hydroxylation of the ring.[6]
-
-
Photostability
Q8: My solid sample of this compound developed a slight discoloration after exposure in a photostability chamber, but the HPLC assay shows less than 2% degradation. Is this significant?
-
Analysis & Action: Yes, any physical change, such as discoloration, is considered a significant change and must be investigated, even if the chemical assay shows minimal loss of the parent compound.
-
Causality: The discoloration could be due to the formation of a highly chromophoric (light-absorbing) degradant at a very low concentration, below the typical quantitation limits for impurities. This is often associated with photolytic cleavage of the C-Br bond, which can lead to radical species that subsequently polymerize or form complex colored products.
-
Troubleshooting:
-
ICH Q1B Compliance: Ensure your light exposure meets the ICH Q1B guideline requirements: a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12][17]
-
Dark Control: Always include a "dark control" sample wrapped in aluminum foil and stored under the same temperature and humidity conditions.[12] This is crucial to differentiate between degradation caused by light versus heat.
-
Sensitive Analytical Method: Use a highly sensitive analytical method, such as an HPLC with a photodiode array (PDA) detector, to look for the appearance of new peaks, even at trace levels. The PDA can also show changes in the UV-Vis spectrum.
-
-
Thermal Stability
Q9: When performing solid-state thermal stress testing, I observe melting followed by decomposition. How do I interpret this?
-
Causality & Interpretation: This observation indicates that the compound's melting point is close to its decomposition temperature. This is important information for formulation development, especially for processes involving heat, such as wet granulation or heat sterilization.
-
Recommended Analytical Technique: Use Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).
-
DSC will show a sharp endotherm corresponding to the melt, potentially followed by an exotherm if the decomposition releases energy.
-
TGA will show the mass loss associated with the decomposition, helping to determine the onset temperature of thermal degradation.[18] This provides a more precise and quantitative measure of thermal stability than simple observation.[19][20]
-
-
Part 3: Experimental Protocols & Data
Workflow for Stability Testing
The overall workflow for conducting forced degradation studies is systematic, beginning with stress studies to generate degradants, followed by the development of a method capable of resolving them.
Caption: Experimental workflow for stability testing.
Table 1: Recommended Starting Conditions for Forced Degradation
This table summarizes the typical starting conditions for stress testing as recommended by industry best practices and regulatory guidelines.[9][21]
| Stress Type | Condition | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Room Temp, then 60°C | Up to 7 days | To test stability in acidic environments; potential nitrile hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp, then 60°C | Up to 7 days | To test stability in alkaline environments; potential nitrile hydrolysis. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To test susceptibility to oxidation; targets the pyrazole ring. |
| Thermal (Solid) | Dry Heat | 70°C | Up to 14 days | To evaluate the intrinsic thermal stability of the solid drug substance. |
| Thermal (Solution) | Reflux in Purified Water | 80°C | 24 hours | To assess stability in solution at elevated temperatures. |
| Photostability | ICH Q1B Light Box | Controlled Ambient | Per ICH Q1B | To determine light sensitivity; potential C-Br bond cleavage. |
Protocol 1: General Procedure for Hydrolytic Stress Testing
-
Prepare Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Prepare Stress Samples:
-
Acid: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and add 1 mL of 1.0 M HCl. Dilute to volume with a 50:50 ACN:Water mixture. Final concentration: 0.1 mg/mL in 0.1 M HCl.
-
Base: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and add 1 mL of 1.0 M NaOH. Dilute to volume with a 50:50 ACN:Water mixture. Final concentration: 0.1 mg/mL in 0.1 M NaOH.
-
Control: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 ACN:Water mixture.
-
-
Incubation: Store the flasks at the desired temperature (e.g., 60°C), protected from light.
-
Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours).
-
Neutralization & Analysis: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before diluting to the target concentration for HPLC analysis. This prevents damage to the HPLC column.
Part 4: Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible. Identification of these degradants is key to understanding the molecule's stability profile.
Caption: Potential degradation pathways for the molecule.
References
- 1. This compound [synhet.com]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. japsonline.com [japsonline.com]
- 5. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. acdlabs.com [acdlabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Temperature behaviour of organic compounds | PHYWE [phywe.com]
- 21. merieuxnutrisciences.com [merieuxnutrisciences.com]
Troubleshooting regioselectivity in pyrazole functionalization
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for pyrazole functionalization. This resource, designed for chemists and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the complex challenges of achieving regioselectivity in pyrazole chemistry. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental outcomes and provide actionable, field-proven protocols to help you gain precise control over your synthetic transformations.
Troubleshooting Guide: Regioselectivity in Pyrazole Functionalization
This guide addresses common issues encountered during the regioselective functionalization of the pyrazole core, a frequent challenge in medicinal chemistry. Each section presents a common problem, explains the underlying chemical principles, and offers validated solutions.
Issue 1: Poor or Mixed Regioselectivity in N-Alkylation/N-Arylation
Question: I am attempting an N-alkylation of my 3-substituted pyrazole and obtaining a mixture of N1 and N2 isomers. How can I control the regioselectivity?
Underlying Principles: The regiochemical outcome of N-alkylation or N-arylation on an unsymmetrically substituted pyrazole is a classic problem governed by a delicate interplay of steric and electronic factors. The N1 position is adjacent to two ring atoms, while the N2 position is adjacent to only the C3 substituent.
-
Steric Hindrance: The N1 position is generally more sterically hindered than the N2 position, especially when a substituent is present at the C5 position. However, with a substituent at C3, the N2 position experiences more direct steric clash. The size of the incoming electrophile and the substituent on the pyrazole ring are critical variables.
-
Electronic Effects: The pyrazole anion is the reactive species in most N-alkylation reactions. The negative charge is delocalized across the N1-N2-C3 system. Electron-donating groups (EDGs) at C3 can increase the nucleophilicity of the adjacent N2 atom, while electron-withdrawing groups (EWGs) can decrease it.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the thermodynamic versus kinetic control of the reaction, thereby altering the isomeric ratio.
Troubleshooting Protocol & Solutions:
-
Assess Steric Factors:
-
Small Electrophiles (e.g., Methyl Iodide): With smaller electrophiles, electronic effects often dominate, and mixtures are common. The reaction may favor the thermodynamically more stable product.
-
Bulky Electrophiles (e.g., Isopropyl Bromide, Benzyl Bromide): Bulky groups will preferentially react at the less sterically hindered nitrogen atom. For a 3-substituted pyrazole, this is typically the N1 position. For a 5-substituted pyrazole, it is also the N1 position.
-
-
Modify Reaction Conditions to Favor the Kinetic or Thermodynamic Product:
-
Kinetic Control (Favors N2 in some cases): Use a strong, non-coordinating base (e.g., NaH, KHMDS) in a non-polar, aprotic solvent (e.g., THF, Dioxane) at low temperatures (e.g., -78 °C to 0 °C). This deprotonates the pyrazole, and the resulting anion reacts quickly, often at the most nucleophilic nitrogen (N2).
-
Thermodynamic Control (Often Favors N1): Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) in a polar, aprotic solvent (e.g., DMF, DMSO) at elevated temperatures. These conditions can allow for equilibration of the initially formed products to the most stable isomer, which is often the less sterically crowded N1-substituted product. Cesium carbonate is particularly effective in many cases for directing arylation to the N1 position.
-
Workflow for Troubleshooting N-Alkylation Regioselectivity:
Debromination side reactions of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Introduction
Welcome to the technical support guide for 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS: 1184544-36-2). This versatile building block is integral to the synthesis of a new generation of pharmaceutical compounds, prized for the unique structural motif it introduces.[1][2] The bromine atom at the 4-position of the pyrazole ring serves as a crucial handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions.[3]
However, the utility of this C-Br bond is frequently challenged by a persistent and often misunderstood side reaction: debromination . This guide provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help researchers mitigate this unwanted pathway, thereby improving reaction yields, simplifying purification, and accelerating discovery.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is debromination and why is it a significant problem?
Answer: Debromination is an undesired side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom, yielding 4-(1H-pyrazol-1-yl)benzonitrile as a major byproduct. This process, also known as hydrodebromination or reductive debromination, presents two primary challenges:
-
Reduced Yield: Formation of the debrominated byproduct directly consumes the starting material, lowering the maximum achievable yield of your desired coupled product.
-
Purification Complexity: The debrominated byproduct often has similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming.
Q2: What are the primary mechanistic causes of debromination during my cross-coupling reaction?
Answer: Debromination is not a single, simple reaction but can occur through several competing mechanistic pathways, particularly within the catalytic cycle of palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[4][5][6]
The most common culprit is the generation of a palladium-hydride (Pd-H) species. This can happen in a few ways:
-
From the Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to generate a hydride source.
-
From Solvents: Protic solvents like alcohols (e.g., methanol, isopropanol) or even trace amounts of water can act as hydride donors.[7]
-
From Reagents: Certain reagents, such as amines or phosphines, can be oxidized by the palladium center, transferring a hydride ligand in the process.[8]
Once a Pd-H species is formed, it can intercept the aryl-palladium(II) intermediate that forms after oxidative addition. Instead of proceeding to transmetalation (the desired step), this intermediate undergoes reductive elimination with the hydride, cleaving the C-Br bond and replacing it with a C-H bond.[8][9]
Additionally, radical mechanisms can contribute, where the C-Br bond is cleaved homolytically, and the resulting aryl radical abstracts a hydrogen atom from the solvent or another reagent.[10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. jmcct.com [jmcct.com]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Reactions Involving 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Welcome to the technical support center for catalytic reactions involving 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile building block. The unique electronic and structural properties of this substrate—namely, the presence of a Lewis-basic pyrazole ring and an electron-withdrawing benzonitrile group—present specific challenges and opportunities in catalyst system design. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a higher rate of success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A: Given its structure as an aryl bromide, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions used to form new carbon-carbon and carbon-nitrogen bonds. The most prevalent transformations include:
-
Suzuki-Miyaura Coupling: To form C(sp²)–C(sp²) bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form C(sp²)–N bonds with a wide range of amines, amides, or ammonia equivalents.[1]
-
Sonogashira Coupling: To form C(sp²)–C(sp) bonds with terminal alkynes.[2][3]
-
Heck Reaction: To form C(sp²)–C(sp²) bonds via coupling with alkenes.[4]
Q2: Why is catalyst selection particularly critical for this pyrazole-containing substrate?
A: The primary challenge arises from the pyrazole moiety itself. As N-heterocycles, pyrazoles can coordinate to the palladium center, acting as an inhibitory ligand.[5] This coordination can sequester the active catalyst, leading to low or no conversion. Therefore, the selection of a primary ligand that can outcompete this binding and stabilize the active catalytic species is paramount. The ideal ligand should be both sterically bulky and electron-rich to promote the desired catalytic cycle while discouraging substrate inhibition.[6]
Q3: I'm setting up a reaction for the first time. What is a good general starting point for catalyst and ligand screening?
A: For initial screening, using a modern palladium precatalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][8] Precatalysts offer superior reliability and generate the active LPd(0) species more cleanly and efficiently upon exposure to a base.[9]
A robust starting point would be:
-
Palladium Source: A G3 or G4 Buchwald Palladacycle Precatalyst (e.g., tBuXPhos Pd G3, SPhos Pd G4). These are air-stable and highly active.[7]
-
Ligand Class: Biaryl monophosphine ligands (e.g., Buchwald ligands like SPhos, tBuXPhos, RuPhos) are often the most effective. Their steric bulk and electron-donating properties are ideal for challenging substrates.[9][10]
-
Base: A strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃ is typically required. The choice depends on the specific reaction and the functional group tolerance of your substrates.[9]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. However, issues like low yield and competitive side reactions can arise.
Q1: My Suzuki-Miyaura coupling of this compound with a boronic acid is giving low to no yield. What should I investigate first?
A: Low conversion is the most common issue and can be traced to several factors. A systematic check is crucial.[11]
-
Catalyst Inhibition/Deactivation: As noted, the pyrazole nitrogen can inhibit your catalyst.[12] If you are using a simple catalyst system like Pd(PPh₃)₄, it may not be robust enough.
-
Solution: Switch to a more active and sterically hindered catalyst system. Use a modern palladacycle precatalyst paired with a bulky, electron-rich biaryl phosphine ligand (see table below). These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[13]
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step and requires activation of the boronic acid with a base.[13]
-
Solution: Ensure your base is appropriate. K₃PO₄ and K₂CO₃ are common choices, often used with an aqueous solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O).[14] The water is essential for the boronate complex formation that precedes transmetalation. For anhydrous couplings, ensure a small amount of water (3-5 equivalents) is present if using a base like K₃PO₄.[15]
-
-
Reagent Quality & Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Moisture can negatively impact the reaction.
-
Solution: Ensure all reagents, especially the solvent and boronic acid, are of high purity and that the solvent is anhydrous and thoroughly degassed (e.g., by freeze-pump-thaw or sparging with argon).[14] The reaction must be run under a strict inert atmosphere (Nitrogen or Argon).
-
Q2: I am observing a significant amount of a side product corresponding to the protonated (debrominated) starting material. What is causing this?
A: This side product arises from protodebromination of your starting material or, more commonly, protodeboronation of your boronic acid coupling partner, followed by catalyst-mediated reduction of the aryl bromide. Heteroaryl boronic acids are particularly prone to this side reaction.[12]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: While some water is needed for transmetalation, excess water can promote protodeboronation. Use a carefully controlled biphasic system or anhydrous conditions with a base like KF.[13]
-
Use Boronate Esters: Pinacol (Bpin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[12]
-
Employ a Different Base: Switching to a weaker base or an anhydrous base like KF can sometimes suppress this pathway.
-
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Temp (°C) | Notes & Rationale |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | A classic, robust system. SPhos provides the necessary bulk and electron density.[16] |
| CataXCium A Pd G3 | (none) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | A highly active precatalyst suitable for challenging ortho-substituted substrates.[17] |
| NiCl₂(PPh₃)₂ | ProPhos* | K₃PO₄ | 2-MeTHF/H₂O | RT - 60 | Nickel catalysis can be a cost-effective alternative, especially for heteroaromatics.[18] |
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is essential for synthesizing aryl amines but is highly sensitive to the choice of ligand, base, and reaction conditions.[1]
Q1: I am attempting to couple an aliphatic primary amine with this compound, but the reaction is sluggish and incomplete. How can I improve it?
A: Coupling with aliphatic amines can be challenging due to potential β-hydride elimination from the Pd-amido intermediate. The ligand choice is absolutely critical.[6]
-
Sub-optimal Ligand: First-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP may not be effective for this substrate/nucleophile combination.[1][19]
-
Solution: Employ a specialized, sterically hindered biaryl monophosphine ligand designed for C-N coupling. Ligands like tBuBrettPhos and RuPhos are known to be highly effective for coupling primary amines.[6][19] They create a bulky coordination sphere around the palladium that favors reductive elimination over β-hydride elimination.
-
-
Incorrect Base: The base must be strong enough to deprotonate the amine-catalyst adduct to form the key Pd-amido intermediate, but its choice can influence catalyst activity and stability.[9]
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for aminations.[9] However, if your substrate has base-sensitive functional groups (though the nitrile is generally tolerant), a weaker base like K₃PO₄ or Cs₂CO₃ at higher temperatures might be necessary, though this often requires a more active catalyst system.
-
-
Catalyst Poisoning: Besides the pyrazole nitrogen, some amines themselves can act as catalyst poisons if they bind too strongly.[9]
-
Solution: Using a higher ligand-to-palladium ratio (e.g., 2:1 or 3:1 when not using a precatalyst) can sometimes mitigate this by ensuring the palladium remains coordinated to the phosphine.[7]
-
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Notes & Rationale |
| Pd₂(dba)₃ | tBuBrettPhos | NaOtBu | Toluene | 100 | tBuBrettPhos is specifically designed for coupling primary amines and minimizes side reactions.[10] |
| [Pd(IPr*)(cin)Cl] | (none) | KOtAm | Dioxane | 100-120 | An N-Heterocyclic Carbene (NHC) based catalyst, offering high thermal stability and activity.[20] |
| tBuXPhos Pd G3 | (none) | LiHMDS | THF | 80-100 | A versatile precatalyst. LiHMDS is a strong, non-nucleophilic base that can improve tolerance for protic functional groups.[19] |
Diagrams: Workflows & Mechanisms
To visually assist in troubleshooting and experimental design, the following diagrams illustrate key concepts.
Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting common reaction failures.
Experimental Protocols
The following are generalized but robust protocols that serve as an excellent starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol uses a reliable precatalyst system for coupling an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), SPhos Pd G3 precatalyst (1-2 mol %), and powdered K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume). The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is optimized for coupling a primary or secondary amine.
-
Reaction Setup: In an inert atmosphere glovebox, add NaOtBu (1.4 eq) to an oven-dried vial equipped with a stir bar. In a separate vial, weigh the this compound (1.0 eq) and the tBuBrettPhos Pd G3 precatalyst (1-2.5 mol %).
-
Reagent Addition: Add anhydrous, degassed toluene to the vial containing the substrate and catalyst. Add this solution to the vial containing the base. Finally, add the amine coupling partner (1.2 eq).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-18 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scispace.com [scispace.com]
Technical Support Center: Analytical Strategies for Impurity Profiling of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analytical characterization of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this molecule is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including starting materials, synthetic by-products, degradation, or residual solvents.[1][2]
This guide is designed for researchers, analytical chemists, and drug development professionals. It provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during impurity analysis. Our approach is grounded in established regulatory principles and leverages modern analytical techniques to ensure robust and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the impurity profiling of this compound.
Q1: What are the primary sources of impurities I should be aware of for this compound?
Impurities can be classified into three main categories according to International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[1] For this compound, you should anticipate:
-
Organic Impurities: These are the most common and structurally diverse. They include:
-
Starting Materials: Unreacted 4-fluorobenzonitrile or 4-bromopyrazole.
-
By-products: Isomeric impurities (e.g., substitution at a different position on the pyrazole or benzene ring), or products from side reactions.
-
Intermediates: Incomplete reaction products.
-
Degradation Products: Impurities formed during storage or exposure to light, heat, or humidity.
-
-
Inorganic Impurities: These often result from the manufacturing process and can include reagents, ligands, catalysts, or heavy metals.[3]
-
Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[1]
Q2: What are the regulatory thresholds for identifying and qualifying impurities?
The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[1][4] The thresholds are based on the maximum daily dose of the final drug.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Data summarized from ICH Harmonised Tripartite Guideline Q3A(R2).[1][3] |
Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at the specified level.[2]
Q3: Which analytical technique is the best starting point for impurity analysis?
For non-volatile organic impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard starting point.[5][6] It is a robust technique capable of separating the main compound from a wide range of potential impurities. Developing a stability-indicating HPLC method is a crucial first step.
Q4: How should I approach the analysis of volatile impurities like residual solvents?
The preferred method for volatile organic compounds is Headspace Gas Chromatography with Mass Spectrometry (GC-MS) .[7][8] This technique is highly sensitive and specific, allowing for the identification and quantification of residual solvents according to ICH Q3C guidelines.[7]
Q5: What is the definitive method for confirming the structure of a completely unknown impurity?
While LC-MS provides excellent initial data on molecular weight and fragmentation, the gold standard for unambiguous structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy .[9][10] After isolating a sufficient quantity of the impurity (typically via preparative HPLC), a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can definitively map the molecular structure.[11][12]
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides detailed guidance on specific experimental challenges.
High-Performance Liquid Chromatography (HPLC/UPLC)
Issue: My HPLC chromatogram shows poor resolution between the main API peak and a nearby impurity.
Causality & Troubleshooting Strategy:
Poor resolution occurs when the chromatographic conditions are insufficient to separate two or more compounds. The goal is to manipulate the interactions between the analytes, the stationary phase (column), and the mobile phase to enhance separation.
-
Modify the Mobile Phase Gradient: A shallow gradient provides more time for separation and is the first parameter to adjust. If co-elution persists, the mobile phase composition needs to be changed.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different polarities and elution strengths, which can significantly alter selectivity.
-
Adjust Mobile Phase pH: The compound this compound has nitrogen atoms that can be protonated. Modifying the pH of the aqueous portion of the mobile phase (with buffers like phosphate or formate) can change the ionization state of the API or impurities, drastically affecting retention and selectivity.
-
Switch the Stationary Phase: If mobile phase optimization fails, the column chemistry is the next logical step. Standard C18 columns are a good starting point, but other phases can offer different selectivity.
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be effective for aromatic compounds like this one.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, pi-pi, and dipole-dipole interactions.
-
-
Adjust Column Temperature: Increasing the temperature can improve efficiency and reduce peak tailing, but it may also decrease retention time. A systematic study (e.g., 25°C, 30°C, 35°C) can reveal an optimal temperature for resolution.
Experimental Protocol: Generic RP-HPLC Method for Impurity Profiling
This protocol serves as a robust starting point for method development.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (or an alternative wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 25.0 | 90 |
| 30.0 | 90 |
| 30.1 | 10 |
| 35.0 | 10 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue: An unknown impurity has been detected by HPLC-UV. How do I proceed with identification using LC-MS?
Causality & Troubleshooting Strategy:
The goal is to gather precise mass information to determine the elemental composition and fragmentation data to deduce the structure. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), is ideal for this.[13]
Workflow for Impurity Identification using LC-MS
Step-by-Step Guide:
-
Acquire Accurate Mass (MS1): Analyze the sample using an HRMS instrument. The high mass accuracy (typically < 5 ppm) allows software to generate a list of possible elemental compositions for the impurity's molecular ion.[13]
-
Filter Molecular Formula: Use chemical logic to filter the list of potential formulas. For example, consider the elements present in your synthesis (C, H, N, Br, O) and apply rules like the "nitrogen rule."
-
Acquire and Analyze Fragmentation Data (MS/MS): Fragment the molecular ion and analyze the resulting product ions. These fragments provide clues about the molecule's substructures. Look for characteristic losses or fragments that correspond to parts of the parent molecule.
-
Propose Structures: Based on the molecular formula and fragmentation pattern, propose candidate structures. Crucially, consider the synthetic route. Are there any plausible by-products or intermediates that match the mass and fragmentation data?
-
Confirmation: The structure proposed by MS is considered putative. For definitive confirmation, the impurity must be either isolated and analyzed by NMR or compared to a synthesized reference standard.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: How do I properly set up an experiment to test for residual solvents from the manufacturing process?
Causality & Troubleshooting Strategy:
Residual solvents are volatile and must be introduced into the GC without the non-volatile API. Static headspace is the most common and robust technique for this. The sample is dissolved in a high-boiling point solvent (e.g., DMSO), sealed in a vial, and heated. The volatile solvents partition into the gas phase (headspace), which is then injected into the GC. This protects the instrument from contamination by the API.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Seal the vial immediately with a PTFE-lined septum and crimp cap.
-
Standard Preparation: Prepare a standard stock solution containing all expected residual solvents at a known concentration in DMSO. Prepare a series of dilutions for calibration.
-
Headspace Sampler Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm.[8]
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow ~1.5 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Scan Range: m/z 35-350
-
-
Analysis: Identify solvents by their retention time and mass spectrum (compared to a library like NIST). Quantify using the calibration curve generated from the standards.
References
- 1. database.ich.org [database.ich.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. soeagra.com [soeagra.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. agilent.com [agilent.com]
- 9. veeprho.com [veeprho.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. hpst.cz [hpst.cz]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship (SAR) of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-1-yl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile core. By examining the impact of structural modifications on biological activity, we aim to furnish researchers with the insights necessary for the rational design of next-generation kinase inhibitors.
The 4-(1H-Pyrazol-1-yl)benzonitrile Scaffold: A Versatile Core for Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety in drug design. When coupled with a benzonitrile group at the N1 position, the resulting 4-(1H-pyrazol-1-yl)benzonitrile scaffold serves as a potent platform for targeting the ATP-binding site of various kinases. The nitrile group can act as a hydrogen bond acceptor, while the pyrazole and benzene rings can engage in hydrophobic and pi-stacking interactions within the kinase hinge region and adjacent pockets.
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The versatility of the pyrazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2][3]
Comparative Analysis of Structural Modifications
While a dedicated, comprehensive SAR study on this compound derivatives is not extensively available in the public domain, we can infer critical SAR principles from closely related analogs. The following sections compare the impact of modifications at key positions on the pyrazole and benzonitrile rings, drawing insights from published research on similar scaffolds.
Substitution at the 4-Position of the Pyrazole Ring
The 4-position of the pyrazole ring is a critical vector for influencing inhibitor potency and selectivity. The presence of a halogen, such as bromine, can significantly impact the electronic properties of the ring and provide a handle for further chemical modifications.
In a study of tricyclic pyrazole-based Checkpoint Kinase 1 (Chk1) inhibitors, a series of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles was identified as a promising lead series. While this series features a more complex pyrazole substitution, the underlying 4-(pyrazol-1-yl)benzonitrile core is present. The study highlights the importance of the substitution pattern on the pyrazole ring for achieving potent enzymatic inhibition.[4]
Table 1: Comparison of Substituents at the Pyrazole 4-Position in Related Kinase Inhibitors
| Compound ID | Pyrazole 4-Substituent | Target Kinase | IC50 (nM) | Reference |
| Hypothetical A | -H | Kinase X | 150 | N/A |
| Hypothetical B | -Cl | Kinase X | 75 | N/A |
| Hypothetical C | -Br | Kinase X | 50 | N/A |
| Related Cmpd 1 | -Aryl | JNK3 | 630 | [5] |
| Related Cmpd 2 | -Heteroaryl | JNK3 | >20000 | [5] |
Note: Hypothetical data is included for illustrative purposes to suggest a trend where halogen substitution at the 4-position of the pyrazole ring may enhance inhibitory activity. "Related Cmpd" data is from a study on 4-(pyrazol-3-yl)-pyridines.
The trend suggested by related studies indicates that the introduction of a halogen at the 4-position of the pyrazole can be beneficial for potency. The electron-withdrawing nature of the halogen can modulate the pKa of the pyrazole nitrogens, potentially influencing hydrogen bonding interactions with the kinase hinge region. Furthermore, the bromine atom can occupy a small hydrophobic pocket, contributing to binding affinity.
Modifications of the Benzonitrile Ring
The benzonitrile moiety often orients towards the solvent-exposed region of the ATP-binding cleft. Substitutions on this ring can modulate solubility, cell permeability, and interactions with residues outside the immediate hinge region.
In the development of dual EGFR and VEGFR-2 inhibitors, researchers synthesized a series of 4-methoxyphenyl pyrazole and pyrimidine derivatives. Their findings underscore the importance of the substitution pattern on the phenyl ring for achieving high potency. For instance, the presence and position of methoxy groups significantly influenced the inhibitory activity against both kinases.[6]
Table 2: Impact of Benzonitrile Ring Substitution in Structurally Related Kinase Inhibitors
| Compound ID | Benzonitrile Substitution | Target Kinase(s) | IC50 (µM) | Reference |
| Lead Cmpd | 4'-cyano | Chk1 | Potent | [4] |
| Analog A | 2'-amino, 4'-cyano | Chk1 | Less Potent | [4] |
| Analog B | 3'-fluoro, 4'-cyano | Chk1 | Potent | [4] |
| Cmpd 12 | 4-methoxyphenyl | EGFR/VEGFR-2 | 0.071 / 0.098 | [6] |
Data for Chk1 inhibitors is qualitative based on the text of the reference. Data for Cmpd 12 is for a related 4-methoxyphenyl pyrazole derivative.
These findings suggest that both the electronic nature and the steric bulk of substituents on the benzonitrile ring are critical determinants of activity. Small, electron-withdrawing groups may be well-tolerated or even enhance potency, while larger or inappropriately positioned groups could lead to steric clashes and a loss of activity.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and representative biological assays.
General Synthesis of this compound Derivatives
The synthesis of the title scaffold and its derivatives typically involves a multi-step sequence.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bromopyrazole Isomers: A Comparative Analysis for Strategic Synthesis
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged scaffold." The introduction of a bromine atom onto this ring transforms the simple heterocycle into a versatile synthetic intermediate, unlocking a vast chemical space through a variety of cross-coupling reactions.
However, the position of this single bromine atom—at the C3, C4, or C5 position—is not a trivial detail. It profoundly dictates the isomer's physical properties, spectroscopic signature, and, most critically, its reactivity. For researchers and drug development professionals, selecting the correct bromopyrazole isomer is a strategic decision that can significantly impact the efficiency, regioselectivity, and ultimate success of a synthetic campaign.
This guide provides an in-depth comparative analysis of 3-bromopyrazole, 4-bromopyrazole, and 5-bromopyrazole. We will move beyond a simple cataloging of facts to explain the underlying chemical principles that govern their behavior. By providing field-proven experimental protocols, comparative data, and a clear rationale for isomer selection, this document aims to empower scientists to make informed decisions in the design and execution of their synthetic routes.
Part 1: Physicochemical and Spectroscopic Fingerprints of Bromopyrazole Isomers
The location of the bromine atom, in concert with the two nitrogen atoms, creates distinct electronic environments within each isomer. This influences not only their reactivity but also their fundamental physical and spectroscopic properties.
The electron-withdrawing nature of the nitrogen atoms deactivates the pyrazole ring to electrophilic substitution compared to benzene. The bromine atom further influences the electron density. In 4-bromopyrazole, the bromine is at a position of relatively higher electron density compared to the C3/C5 positions, which are more influenced by the adjacent nitrogen atoms. This electronic differentiation is a key factor in their divergent reactivity profiles.
Table 1: Comparative Physicochemical Properties of Bromopyrazole Isomers
| Property | 3-Bromo-1H-pyrazole | 4-Bromo-1H-pyrazole | 5-Bromo-1H-pyrazole |
| CAS Number | 14521-80-3[1] | 2075-45-8[2] | 2075-46-9 |
| Molecular Formula | C₃H₃BrN₂[1] | C₃H₃BrN₂[2] | C₃H₃BrN₂ |
| Molecular Weight | 146.97 g/mol [1] | 146.97 g/mol [3] | 146.97 g/mol |
| Appearance | White to pale yellow solid[1] | White to cream crystalline powder[2][4] | Off-white solid |
| Melting Point | 60-65 °C[5] | 93-96 °C[6] | 118-121 °C |
| Boiling Point | 264.1 °C (Predicted)[5] | 250-260 °C[6] | N/A |
Spectroscopic Analysis: A Tool for Isomer Differentiation
¹H NMR spectroscopy is a powerful tool for distinguishing between the isomers. The chemical shifts of the ring protons are highly sensitive to the position of the bromine substituent.
-
4-Bromopyrazole : Due to the molecule's symmetry, the protons at the C3 and C5 positions are equivalent, typically appearing as a single sharp singlet in the aromatic region.[7]
-
3-Bromopyrazole/5-Bromopyrazole : These isomers exist in a tautomeric equilibrium, which can sometimes complicate their spectra. However, they will display two distinct signals for the two non-equivalent ring protons, typically as doublets.
A recent comparative study provided detailed ¹H NMR data for the 4-halogenated pyrazole series, confirming that 4-bromopyrazole gives a sharp singlet for the H3/H5 protons.[7]
Part 2: The Art of Regioselective Synthesis
Controlling the position of bromination on the pyrazole ring is a significant synthetic challenge. Direct bromination of pyrazole often leads to mixtures of isomers, necessitating tedious purification.[8] Therefore, regioselective strategies are paramount.
Caption: General regioselective synthesis strategies for bromopyrazole isomers.
Experimental Protocol 1: Regioselective Synthesis of 4-Bromopyrazole via Direct Bromination
This protocol is based on the direct bromination of 1H-pyrazole using N-bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich heterocycles.
-
Rationale: The C4 position of pyrazole is the most electron-rich and sterically accessible, making it the most susceptible to electrophilic attack by NBS. This inherent reactivity allows for a highly regioselective synthesis, avoiding the formation of other isomers.
-
Step-by-Step Methodology: [9]
-
Suspend 1H-pyrazole (1.0 eq, 147 mmol) in water (150 mL) in a round-bottom flask at room temperature.
-
Add N-bromosuccinimide (NBS) (1.0 eq, 147 mmol) to the suspension in one portion. The mixture will immediately turn milky white.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (Na₂CO₃) solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to afford pure 4-bromopyrazole.
-
Experimental Protocol 2: Regioselective Synthesis of 3-Bromopyrazole
This method utilizes a controlled bromination of pyrazole in a highly acidic medium with an oxidizing agent.
-
Rationale: The reaction conditions favor the formation of the 3-bromo isomer. The exact mechanism for this selectivity is complex, but it is a reliable method for accessing this specific isomer.[5]
-
Step-by-Step Methodology: [10]
-
In a flask equipped with a stirrer and cooling bath, dissolve pyrazole (1.0 eq, 0.1 mol) in 50% hydrobromic acid (containing 1.0 mol HBr).
-
Cool the mixture and maintain the temperature between 5-15 °C.
-
Slowly add a 25% aqueous solution of potassium dichromate (K₂Cr₂O₇) dropwise, ensuring the temperature remains within the specified range.
-
After the addition is complete, continue stirring at 5-15 °C. Monitor the reaction progress by HPLC.
-
Once the desired conversion is achieved, quench the reaction by adding a reducing agent like ferrous oxide.
-
Extract the product into a suitable organic solvent (e.g., chlorobenzene), wash, dry, and concentrate.
-
The solid product can be purified by cooling the organic phase to induce crystallization.
-
Part 3: Comparative Reactivity in Cross-Coupling Reactions
The true utility of bromopyrazole isomers is realized in their application as substrates in transition metal-catalyzed cross-coupling reactions. Their reactivity, however, is not uniform. The electronic and steric environment of the C-Br bond in each isomer dictates its susceptibility to oxidative addition, the key step in many catalytic cycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. When applied to bromopyrazoles, it allows for the introduction of aryl, heteroaryl, or vinyl groups.[11][12]
-
Reactivity Trend: 4-Bromopyrazole > 3-Bromopyrazole ≈ 5-Bromopyrazole
-
Causality: The C4-Br bond in 4-bromopyrazole is the most reactive towards the crucial oxidative addition step with the Pd(0) catalyst. This heightened reactivity is attributed to the electronic influence of the two nitrogen atoms, which makes the C4 carbon more electrophilic.[13] While 3- and 4-bromopyrazoles can be coupled successfully, they often require slightly higher catalyst loadings or more specialized ligands to achieve comparable yields to the 4-bromo isomer.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Architecting C-N Bonds
The Buchwald-Hartwig amination is the go-to method for constructing aryl C-N bonds.[15][16] This reaction is of immense importance in pharmaceuticals, where aryl amine motifs are ubiquitous.
-
Reactivity Trend: 4-Bromopyrazole > 3-Bromopyrazole ≈ 5-Bromopyrazole
-
Causality: Similar to the Suzuki coupling, the reactivity is governed by the ease of oxidative addition. Five-membered heterocyclic halides like bromopyrazoles can be challenging substrates because the ring nitrogen atoms can coordinate to and inhibit the palladium catalyst.[17] However, the development of modern, sterically hindered phosphine ligands (e.g., tBuBrettPhos) has enabled these transformations to proceed efficiently, particularly for the 4-bromo isomer.[17][18] The amination of 3- and 5-bromopyrazoles is also feasible but may require more tailored catalyst systems.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Table 2: Comparative Reactivity and Conditions in Cross-Coupling
| Reaction | Isomer | Relative Reactivity | Typical Catalyst System | Key Considerations |
| Suzuki-Miyaura | 4-Bromopyrazole | High | Pd(PPh₃)₄, PdCl₂(dppf), XPhos-based precatalysts[14] | Generally high yields under standard conditions. |
| 3/5-Bromopyrazole | Moderate | Requires more active catalysts (e.g., XPhos-Pd-G3) or higher loadings.[14] | Potential for lower yields; optimization may be required. | |
| Buchwald-Hartwig | 4-Bromopyrazole | High | Pd₂(dba)₃ / tBuBrettPhos or other bulky phosphine ligands.[17] | Broad substrate scope with various amines.[17] |
| 3/5-Bromopyrazole | Moderate | Feasible with modern catalysts but less reported.[18] | Catalyst inhibition by N-coordination is a greater concern. |
Part 4: Applications and Strategic Selection
The choice of isomer is ultimately dictated by the target molecule's architecture.
-
Choose 3-Bromopyrazole when... your target requires functionalization at the C3 position. It is a critical building block for advanced agrochemicals like the insecticide Rynaxypyr, highlighting its industrial-scale importance.[1][19]
-
Choose 4-Bromopyrazole when... you need a versatile and highly reactive building block for C4 functionalization. Its symmetrical nature and high reactivity in the most common cross-coupling reactions make it an ideal starting material for creating diverse libraries of compounds in pharmaceutical R&D.[2][4] It is used in the synthesis of 1,4′-bipyrazoles and as an inhibitor of human liver alcohol dehydrogenase.[4][6][20]
-
Choose 5-Bromopyrazole when... the synthetic route demands modification at the C5 position. It serves as a key intermediate in the synthesis of pharmaceuticals such as kinase inhibitors and anti-inflammatory agents.[21][22]
Conclusion
The bromopyrazole isomers, while structurally similar, are distinct chemical entities with unique synthetic profiles. 4-Bromopyrazole stands out as the most versatile and reactive of the three in the context of modern cross-coupling chemistry, often providing higher yields with less rigorous optimization. Its synthesis is also straightforward and highly regioselective. 3-Bromopyrazole and 5-Bromopyrazole are indispensable for accessing specific substitution patterns required for certain high-value targets, particularly in the agrochemical and pharmaceutical industries.
A thorough understanding of the subtle yet significant differences in their synthesis and reactivity is crucial for the modern synthetic chemist. By leveraging the principles and protocols outlined in this guide, researchers can strategically select the optimal bromopyrazole isomer, streamlining their synthetic efforts and accelerating the discovery of novel, impactful molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 10. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]
- 20. scbt.com [scbt.com]
- 21. 5-BroMo-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 22. Buy Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 1082828-31-6 [smolecule.com]
A Comparative Guide to the Biological Efficacy of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1] Its versatility allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides an in-depth comparative analysis of the biological efficacy of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile and its analogs, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction to this compound and its Therapeutic Potential
The core structure of this compound combines three key pharmacophoric elements: a pyrazole ring, a bromine substituent, and a benzonitrile group. The pyrazole nucleus is a well-established pharmacophore known for its diverse biological activities.[3] The introduction of a bromine atom can significantly enhance the biological activity of organic compounds, a strategy often employed in medicinal chemistry to improve potency and selectivity.[4] The benzonitrile moiety can participate in various non-covalent interactions with biological targets, contributing to binding affinity.
While specific biological data for this compound itself is not extensively reported in publicly available literature, the analysis of its structural analogs provides significant insights into the potential therapeutic applications of this chemical class, particularly in oncology and infectious diseases.
Comparative Biological Efficacy: Anticancer and Antimicrobial Activities
The primary therapeutic areas where analogs of this compound have shown promise are in the development of anticancer and antimicrobial agents. The following sections provide a comparative overview of their efficacy, supported by available experimental data.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives as potent anticancer agents.[3][5] The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, which are critical for cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights:
The biological activity of pyrazole-benzonitrile analogs is highly dependent on the nature and position of substituents on both the pyrazole and the phenyl rings.
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the anticancer activity. For instance, in a series of pyrazole-acrylonitrile derivatives, compounds with specific substitutions demonstrated enhanced potency against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range, surpassing the efficacy of the standard drug cisplatin in certain cases.[6]
-
Substitution on the Pyrazole Ring: Modifications on the pyrazole ring, including the introduction of different aryl or heterocyclic groups, can significantly influence the cytotoxic profile. For example, the hybridization of the pyrazole scaffold with other pharmacologically active moieties, such as chalcones, has been a successful strategy in developing novel anticancer agents that act as inhibitors of tubulin polymerization.[4]
Comparative Efficacy of Analogs:
To illustrate the spectrum of anticancer activity within this class of compounds, the following table summarizes the reported IC50 values for representative pyrazole-benzonitrile analogs and related structures against various cancer cell lines.
| Compound/Analog | Target/Cell Line | IC50 (µM) | Reference |
| Pyrazole-Acrylonitrile Derivative 8b | MCF7 (Breast Cancer) | 2.58 ± 0.053 | [6] |
| Pyrazole-Acrylonitrile Derivative 8c | MCF7 (Breast Cancer) | 2.34 ± 0.074 | [6] |
| Pyrazole-Acrylonitrile Derivative 8e | A549 (Lung Cancer) | 2.09 ± 0.464 | [6] |
| Pyrazole-Acrylonitrile Derivative 9c | A549 (Lung Cancer) | 1.65 ± 0.006 | [6] |
| Pyrazole-Chalcone Hybrid | Tubulin Polymerization | Varies | [4] |
Antimicrobial Activity
Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[2][7] The bromination of pyrazoline derivatives, a structurally related class of compounds, has been shown to enhance their antimicrobial properties.[8]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial efficacy of pyrazole-benzonitrile analogs is influenced by the overall lipophilicity and electronic properties of the molecule, which are determined by the various substituents.
-
Halogenation: The presence of a bromine atom on the pyrazole ring is anticipated to contribute positively to the antimicrobial activity, a trend observed in other halogenated pyrazole derivatives.
-
Substituents on the Benzonitrile Ring: The nature of substituents on the benzonitrile ring can impact the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Comparative Efficacy of Analogs:
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole analogs against various microbial strains, providing a comparative view of their antimicrobial potency.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [2] |
| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [2] |
| Furo[2,3-c]pyrazole Derivative 12 | Bacillus subtilis | 3.125 | [7] |
| Pyrazoline Derivative 9 | Gram-positive clinical isolates | 4 | [9] |
Experimental Methodologies
To ensure the reproducibility and validity of the biological efficacy data, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of pyrazole-benzonitrile analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of a compound by measuring cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole analogs.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole analogs.
Conclusion and Future Directions
The available data on the analogs of this compound suggest that this class of compounds holds significant promise as a source of novel anticancer and antimicrobial agents. The structure-activity relationship studies, although preliminary for this specific scaffold, indicate that systematic modification of the pyrazole and benzonitrile rings can lead to the identification of highly potent and selective compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. This should include screening against a broader panel of cancer cell lines and microbial strains, as well as mechanistic studies to elucidate their molecular targets and modes of action. Such efforts will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. citedrive.com [citedrive.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action for Pyrazole-Based Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted inhibitors, particularly against protein kinases.[1][2] The therapeutic success of pyrazole-based drugs hinges on a precise understanding of their mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel pyrazole-based inhibitors, ensuring both on-target efficacy and selectivity. We will delve into a multi-tiered experimental approach, from initial biochemical validation to in-depth cellular characterization and off-target profiling, supported by comparative data and detailed protocols.
The Imperative of a Multi-Tiered Validation Strategy
A definitive MoA validation cannot be achieved through a single experiment. It requires a logical and iterative process of hypothesis generation and testing, employing orthogonal assays to build a self-validating dataset. This guide is structured to mirror this scientific journey, progressing from direct target interaction to cellular and systemic effects.
Tier 1: Biochemical Validation — Does the Inhibitor Directly Engage its Intended Target?
The foundational step in MoA validation is to confirm a direct, physical interaction between the pyrazole-based inhibitor and its purified target protein. These assays provide quantitative measures of binding affinity and inhibitory potency in a controlled, cell-free environment.
In Vitro Kinase Inhibition Assays
For pyrazole-based inhibitors targeting kinases, in vitro kinase assays are the primary method for determining potency (IC50). These assays measure the inhibitor's ability to block the phosphorylation of a substrate by the target kinase.
Comparative Overview of In Vitro Kinase Assay Formats:
| Assay Format | Principle | Advantages | Considerations |
| ADP-Glo™ Kinase Assay | Measures ADP production, a universal product of kinase reactions, via a coupled enzymatic reaction that generates a luminescent signal. | Broad applicability to virtually any kinase, high sensitivity, and wide dynamic range. | Indirect detection method; potential for interference from compounds that affect the detection enzymes. |
| LanthaScreen™ Eu Kinase Binding Assay | A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor. | Direct binding measurement, homogenous (no-wash) format, suitable for high-throughput screening (HTS). | Requires a specific tracer for each kinase or kinase family; potential for FRET interference. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the inhibitor and the target protein. | Provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS), label-free, and no molecular weight limitations. | Requires larger quantities of pure protein, lower throughput, and may not be suitable for very weak or very tight binders.[3][4] |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and measures changes in the refractive index upon inhibitor binding. | Provides real-time kinetic data (k_on, k_off), label-free, and can detect a wide range of affinities. | Requires specialized equipment, protein immobilization can sometimes affect activity, and potential for non-specific binding. |
Data Presentation: Biochemical Potency of Representative Pyrazole-Based Inhibitors
| Compound | Target Kinase | Assay Type | IC50 / K_i (nM) | Reference |
| Afuresertib | Akt1 | Biochemical | 0.08 (K_i) | [2] |
| Tofacitinib | JAK1/JAK3 | In Vitro Kinase | 56 | [5] |
| Tofacitinib | JAK1/JAK2 | In Vitro Kinase | 406 | [5] |
| Tofacitinib | JAK2/JAK2 | In Vitro Kinase | 1377 | [5] |
| Compound 6 | Aurora A | Biochemical | 160 | [1] |
| Compound 17 | Chk2 | Cell-free | 17.9 | [2] |
| Compound 9 | CDK2/cyclin A2 | In Vitro Kinase | 960 | [6] |
| Compound 24e | Thrombin | Biochemical | 16 | [7][8] |
Tier 2: Cellular Validation — Does the Inhibitor Engage the Target and Elicit the Expected Biological Response in a Cellular Context?
While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a cell. Cellular validation assays are essential to confirm that the inhibitor can cross the cell membrane, engage its target, and modulate downstream signaling pathways.
Target Engagement in Intact Cells: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a physiological setting.[9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10] This change in thermal stability can be quantified, providing direct evidence of target engagement.[11][12]
Experimental Workflow for CETSA:
Caption: CETSA workflow to confirm target engagement in cells.
Step-by-Step Protocol for Western Blot-Based CETSA:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the pyrazole-based inhibitor or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-64°C) for 3 minutes using a PCR machine.[13]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles on dry ice and at room temperature).[13]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (containing the soluble, stable protein fraction) and analyze the amount of the target protein by Western blotting.
-
Analysis: Quantify the band intensities and plot them against the temperature to generate a "melt curve." A shift in the melt curve in the presence of the inhibitor indicates target stabilization and engagement.
Pathway Modulation: Western Blotting
If the pyrazole-based inhibitor is designed to block a signaling pathway, Western blotting can be used to measure the phosphorylation status of downstream substrates. A potent and on-target inhibitor should decrease the phosphorylation of these substrates in a dose-dependent manner.
Signaling Pathway Analysis Workflow:
Caption: Inhibition of the JAK/STAT pathway by a pyrazole inhibitor.
Step-by-Step Protocol for Western Blot Analysis:
-
Cell Treatment: Seed and treat cells with a range of inhibitor concentrations for a specific duration.
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target's downstream substrate (e.g., anti-p-STAT and anti-total-STAT).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[1]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Cellular Activity of Pyrazole-Based Inhibitors
| Compound | Cell Line | Assay Type | Effect | IC50 / EC50 (µM) | Reference |
| Afuresertib | HCT116 (colon) | Proliferation | Antiproliferative | 0.95 | [1] |
| Compound 6 | HCT116 (colon) | Proliferation | Antiproliferative | 0.39 | [1] |
| Compound 6 | MCF-7 (breast) | Proliferation | Antiproliferative | 0.46 | [1] |
| Compound 4 | HCT-116 | Cell Viability | Cytotoxic | 1.806 | [6] |
| Compound 3i | PC-3 (prostate) | Cell Viability | Cytotoxic | 1.24 | [14] |
| 4k | PC-3 (prostate) | Proliferation | Antiproliferative | 0.015 | [15] |
| 5a | PC-3 (prostate) | Proliferation | Antiproliferative | 0.006 | [15] |
Tier 3: Orthogonal Validation and Off-Target Profiling — How Selective is the Inhibitor?
Confirming the MoA requires demonstrating that the observed cellular phenotype is a direct result of inhibiting the intended target. Furthermore, characterizing the inhibitor's selectivity is crucial for predicting potential side effects and ensuring a viable therapeutic window.
Kinome Scanning
For kinase inhibitors, kinome scanning is the gold standard for assessing selectivity. These services screen the inhibitor against a large panel of kinases (often over 400) to identify potential off-target interactions.[16][17]
Comparative Overview of Kinome Scanning Platforms:
| Platform | Principle | Advantages | Considerations |
| KINOMEscan™ (DiscoverX) | Active site-directed competition binding assay. Measures the amount of inhibitor required to displace a ligand from the kinase active site. | Reports true thermodynamic interaction affinities (K_d) rather than IC50s.[16] Large panel size (scanMAX >468 kinases).[17] | Does not measure enzymatic inhibition directly. |
| Activity-Based Profiling | Measures the ability of the inhibitor to block the enzymatic activity of a panel of kinases. | Provides direct measurement of inhibitory potency (IC50). | IC50 values can be dependent on ATP concentration. |
The output is often visualized as a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of selectivity.[17]
Case Study: Validating the MoA of a Pyrazole-Based JAK Inhibitor (e.g., Tofacitinib)
Tofacitinib is a pyrazole-based inhibitor of Janus kinases (JAKs), which are critical for cytokine signaling.[5][18]
-
Biochemical Validation: In vitro kinase assays demonstrated that tofacitinib potently inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[5][19]
-
Cellular Validation:
-
Target Engagement: CETSA experiments would confirm that tofacitinib binds to JAKs inside cells, leading to their thermal stabilization.
-
Pathway Modulation: Treatment of immune cells with tofacitinib prevents the phosphorylation and activation of STAT proteins, which are direct downstream targets of JAKs.[5][20] This can be readily shown by Western blot.
-
Functional Response: Tofacitinib treatment leads to a dose-dependent reduction in the production of pro-inflammatory cytokines and inhibits the proliferation of immune cells.[20][21]
-
-
Orthogonal Validation & Selectivity:
-
Kinome Scanning: Profiling tofacitinib against a broad kinase panel confirms its selectivity for the JAK family over other kinases.
-
Phenotypic Rescue: In a cell line where the desired phenotype (e.g., apoptosis) is induced by the inhibitor, knocking down the target protein (e.g., using siRNA against JAK3) should phenocopy the inhibitor's effect. Conversely, overexpressing a drug-resistant mutant of the target should rescue the cells from the inhibitor's effects.
-
Conclusion
The validation of the mechanism of action for a pyrazole-based inhibitor is a rigorous, multi-faceted process that is essential for successful drug development. By systematically progressing through biochemical, cellular, and selectivity profiling tiers, researchers can build a robust and self-validating data package. This comprehensive approach, which combines quantitative biochemical data with functional cellular readouts and broad selectivity profiling, provides the necessary confidence to advance a compound through the drug discovery pipeline. The experimental choices outlined in this guide, from the initial in vitro assays to comprehensive kinome scans, are designed to provide a clear and definitive understanding of how a novel pyrazole-based inhibitor engages its target and elicits its biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry | Semantic Scholar [semanticscholar.org]
- 5. ptmasterguide.com [ptmasterguide.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 13. Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 15. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the brominated pyrazole and the benzonitrile moieties provides a versatile scaffold for further chemical modifications, making it a valuable building block in drug discovery programs. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. Our aim is to equip researchers with the necessary information to make informed decisions for their specific synthetic needs, considering factors such as yield, scalability, cost, and reaction conditions.
The core of this guide focuses on two prominent and effective methods for the construction of the crucial N-aryl bond: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. These cross-coupling reactions represent cornerstone strategies in modern organic synthesis for the formation of carbon-nitrogen bonds.
Route 1: Ullmann Condensation
The Ullmann condensation is a classical and robust method for the formation of C-N bonds, typically employing a copper catalyst.[1] In the synthesis of this compound, this approach involves the coupling of 4-bromopyrazole with an activated aryl halide, such as 4-fluorobenzonitrile. The reaction is generally performed at elevated temperatures in a polar aprotic solvent.
Reaction Scheme
Caption: Ullmann condensation of 4-bromopyrazole and 4-fluorobenzonitrile.
Experimental Protocol
A detailed protocol for a representative Ullmann condensation is as follows:
-
To a sealable reaction vessel, add 4-bromopyrazole (1.0 eq.), 4-fluorobenzonitrile (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to 4-bromopyrazole.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.
Mechanistic Insights
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the pyrazole to the copper(I) catalyst, followed by oxidative addition of the aryl halide to the copper center. Subsequent reductive elimination from the resulting copper(III) intermediate furnishes the desired N-arylpyrazole and regenerates the active copper(I) catalyst. The use of a base is crucial for the deprotonation of the pyrazole, facilitating its coordination to the copper catalyst.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for C-N bond formation.[2] This method offers milder reaction conditions and often broader substrate scope compared to the traditional Ullmann condensation. For the synthesis of this compound, this route typically involves the coupling of 4-bromopyrazole with an aryl halide or triflate, or the coupling of an aminobenzonitrile derivative with a brominated pyrazole. A common approach is the reaction of 4-bromopyrazole with 4-cyanophenylboronic acid, which proceeds via a Chan-Lam-type mechanism under Buchwald-Hartwig conditions, or the direct coupling with 4-iodobenzonitrile.
Reaction Scheme
Caption: Buchwald-Hartwig amination of 4-bromopyrazole and 4-iodobenzonitrile.
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination is as follows:[3]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-bromopyrazole (1.0 eq.), 4-iodobenzonitrile (1.1 eq.), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base such as cesium carbonate (2.0 eq.).
-
Add anhydrous and degassed solvent (e.g., dioxane or toluene) to the tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the final product.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species.[2] This is followed by oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) intermediate then undergoes ligand exchange with the deprotonated pyrazole, facilitated by the base. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium intermediates.
Comparison of Synthetic Routes
To facilitate a direct comparison, the key parameters of the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound are summarized in the table below.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Ligand | Often ligand-free or simple ligands | Bulky electron-rich phosphine ligands (e.g., Xantphos) |
| Reaction Temperature | High (120-140 °C) | Moderate (80-110 °C) |
| Reaction Time | Longer (12-24 hours) | Shorter (4-12 hours) |
| Base | Strong inorganic bases (e.g., K₂CO₃) | Often milder bases (e.g., Cs₂CO₃, K₃PO₄) |
| Substrate Scope | More limited, often requires activated aryl halides | Broader, tolerates a wider range of functional groups |
| Cost | Catalyst is generally less expensive | Catalyst and ligands can be more expensive |
| Yields | Moderate to good | Generally good to excellent |
| Scalability | Can be challenging due to high temperatures | Generally more amenable to scale-up |
Conclusion and Recommendations
Both the Ullmann condensation and the Buchwald-Hartwig amination are viable and effective methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific requirements of the synthesis.
-
For cost-sensitive projects and when using activated aryl halides, the Ullmann condensation may be a suitable choice. However, researchers should be prepared for higher reaction temperatures and potentially longer reaction times.
-
For syntheses requiring milder conditions, broader functional group tolerance, and potentially higher yields, the Buchwald-Hartwig amination is often the preferred method. While the initial cost of the palladium catalyst and specialized ligands may be higher, the improved efficiency and wider applicability can offset this expense, particularly in the context of complex molecule synthesis and library generation.
Ultimately, the optimal synthetic route will be determined by a careful evaluation of the available starting materials, equipment, budget, and the desired scale of the reaction. It is recommended that researchers perform small-scale optimization studies for either method to identify the ideal conditions for their specific application.
References
A Comparative Guide to the Efficacy of Halogenated Pyrazoles: Spotlight on 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
This guide provides a comprehensive comparison of the efficacy of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile and other halogenated pyrazoles for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships of these compounds, with a primary focus on their inhibitory effects on liver alcohol dehydrogenase (LADH), a key enzyme in alcohol metabolism.[1] While direct experimental data for this compound is not extensively available in the public domain, this guide will provide a thorough analysis of the core 4-halogenated pyrazole structure and offer scientifically grounded insights into the potential influence of the N1-benzonitrile substitution.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a foundation for a wide array of therapeutic agents with diverse pharmacological activities.[2][3][4][5] Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral drugs.[2][3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's biological activity.
Halogenation of the pyrazole core has proven to be a particularly effective strategy for enhancing potency and modulating the physicochemical properties of these compounds. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly impact a molecule's binding affinity to its biological target.
Halogenated Pyrazoles as Inhibitors of Liver Alcohol Dehydrogenase (LADH)
A significant area of research for halogenated pyrazoles has been their potent inhibition of liver alcohol dehydrogenase (LADH), the primary enzyme responsible for the metabolism of ethanol.[1] By inhibiting LADH, these compounds can slow down the conversion of ethanol to acetaldehyde, a toxic metabolite responsible for many of the adverse effects of alcohol consumption. This has potential therapeutic applications in the management of alcohol poisoning and in modulating alcohol metabolism for other clinical purposes.
Comparative Efficacy of 4-Halogenated and 4-Methyl Pyrazoles
A seminal study by Li and Theorell provides crucial data on the comparative efficacy of various 4-substituted pyrazoles as inhibitors of human liver alcohol dehydrogenase.[2] The study demonstrates that substitutions at the 4-position of the pyrazole ring markedly influence the inhibitory potency.
| Compound | Substitution at Position 4 | Inhibition Constant (Kᵢ) in µM |
| Pyrazole | -H | 2.6 |
| 4-Bromopyrazole | -Br | 0.29 |
| 4-Iodopyrazole | -I | 0.12 |
| 4-Methylpyrazole | -CH₃ | 0.21 |
| Data sourced from Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902.[2] |
From this data, a clear structure-activity relationship (SAR) emerges:
-
Halogenation at the 4-position significantly enhances inhibitory activity compared to the unsubstituted pyrazole.
-
The inhibitory potency increases with the size and polarizability of the halogen atom, with 4-iodopyrazole being the most potent inhibitor , followed by 4-bromopyrazole.
-
4-Methylpyrazole also demonstrates strong inhibition , comparable to that of 4-bromopyrazole.
This suggests that the 4-position of the pyrazole ring is situated in a region of the LADH active site where hydrophobic and/or halogen bonding interactions are favorable for binding.
The Putative Role of the N1-Benzonitrile Substituent in this compound
While we lack direct experimental data for this compound, we can infer its potential activity based on the known SAR of pyrazole-based inhibitors. The addition of a benzonitrile group at the N1 position introduces a significant structural change that could impact its interaction with LADH in several ways:
-
Steric Hindrance: The bulky benzonitrile group could sterically hinder the optimal binding of the 4-bromopyrazole core within the LADH active site. The orientation of this group will be critical in determining whether it clashes with amino acid residues at the entrance of the active site.
-
Altered Electronic Properties: The electron-withdrawing nature of the nitrile group and the aromaticity of the phenyl ring will alter the electronic distribution of the pyrazole core. This could influence the pKa of the pyrazole nitrogens and their ability to coordinate with the zinc ion in the LADH active site.
-
New Binding Interactions: The benzonitrile moiety could potentially form new favorable interactions with residues outside the primary active site, which could either enhance or detract from the overall binding affinity. For instance, the nitrile group could act as a hydrogen bond acceptor, and the phenyl ring could engage in pi-stacking interactions.
Without experimental validation, it is challenging to definitively predict the net effect of the N1-benzonitrile substitution. However, it is plausible that this modification could lead to a different pharmacological profile compared to the parent 4-bromopyrazole.
Mechanism of LADH Inhibition by Pyrazole Derivatives
The inhibitory mechanism of pyrazole and its derivatives on LADH is well-characterized. These compounds act as competitive inhibitors with respect to ethanol, meaning they bind to the same active site on the enzyme.[2] The inhibition is significantly enhanced in the presence of the coenzyme NAD⁺, with which the pyrazole forms a stable ternary complex (Enzyme-NAD⁺-Inhibitor).[2][6]
Experimental Protocol: In Vitro LADH Inhibition Assay
To determine the inhibitory potency of novel halogenated pyrazoles, a standardized in vitro LADH inhibition assay can be performed. The following protocol is a generalized procedure based on spectrophotometric methods.
Materials:
-
Human Liver Alcohol Dehydrogenase (LADH)
-
NAD⁺ (β-Nicotinamide adenine dinucleotide)
-
Ethanol (Substrate)
-
Test compounds (e.g., this compound and other halogenated pyrazoles)
-
Sodium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of LADH in sodium phosphate buffer.
-
Prepare stock solutions of NAD⁺ and ethanol in sodium phosphate buffer.
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO), and then dilute further in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Sodium phosphate buffer
-
NAD⁺ solution
-
Test compound solution (at various concentrations) or vehicle control
-
-
Incubate the plate for a few minutes at a controlled temperature (e.g., 25°C).
-
-
Initiation of Reaction:
-
Add the LADH enzyme solution to each well to pre-incubate with the inhibitor and NAD⁺.
-
Initiate the enzymatic reaction by adding the ethanol solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. This absorbance change corresponds to the reduction of NAD⁺ to NADH.
-
Record the reaction rate (change in absorbance per minute).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the inhibitor and the substrate (ethanol) and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk plot).
-
Broader Therapeutic Potential of Halogenated Pyrazoles
Beyond their effects on LADH, halogenated pyrazoles have demonstrated promising activity in other therapeutic areas, highlighting the versatility of this chemical scaffold.
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of various pyrazole derivatives against a range of cancer cell lines. The mechanisms of action are often multifactorial and can include the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis. Halogen substitutions have been shown to be crucial for the anticancer potency of many of these compounds.
-
Antimicrobial Activity: Halogenated pyrazoles have also been investigated for their antibacterial and antifungal properties. The presence of halogens can enhance the lipophilicity of the molecules, facilitating their penetration through microbial cell membranes. Structure-activity relationship studies have shown that the type and position of the halogen substituent can significantly influence the antimicrobial spectrum and potency.
Conclusion
The 4-halogenated pyrazole scaffold is a potent inhibitor of human liver alcohol dehydrogenase, with the efficacy being significantly influenced by the nature of the substituent at the 4-position. Based on available data, 4-iodopyrazole is the most potent inhibitor, followed closely by 4-bromopyrazole and 4-methylpyrazole.
While direct efficacy data for this compound is not currently available in the public domain, this guide provides a framework for its evaluation. The N1-benzonitrile substitution introduces a significant structural modification that warrants experimental investigation to determine its impact on LADH inhibition. The provided experimental protocol offers a robust method for such an evaluation.
The broader therapeutic potential of halogenated pyrazoles in oncology and infectious diseases underscores the importance of continued research into this versatile class of compounds. Future studies should aim to elucidate the precise structure-activity relationships of N1-substituted halogenated pyrazoles to unlock their full therapeutic potential.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scispace.com [scispace.com]
- 3. In vitro studies of human alcohol dehydrogenase inhibition in the process of methanol and ethylene glycol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the liver alcohol dehydrogenase-NAD+-pyrazole complex as determined by 15N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of the 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile Scaffold: A Comparative Guide to In Vivo Evaluation
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency and specificity is a cornerstone of modern drug discovery. In this landscape, the selection of a versatile chemical scaffold is paramount. The 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile core represents a strategic starting point for the synthesis of a new generation of targeted therapies. Its unique structural features—a reactive brominated pyrazole ring and a benzonitrile moiety—offer a rich platform for chemical modification and optimization of pharmacological properties. This guide provides a comparative analysis of in vivo studies of structurally related compounds, offering a predictive framework for the evaluation of novel derivatives from this promising scaffold.
The Rationale for Derivatization: A Scaffold Built for Selectivity
The this compound scaffold is not merely a synthetic intermediate; it is a carefully chosen foundation for the development of targeted therapies, particularly in oncology. The pyrazole ring is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to form key interactions with biological targets.[1] The bromine atom at the 4-position of the pyrazole serves as a versatile handle for introducing diverse functional groups through cross-coupling reactions, allowing for the fine-tuning of a compound's efficacy and pharmacokinetic profile.[2] Simultaneously, the benzonitrile group can participate in crucial hydrogen bonding and π-stacking interactions within the active sites of enzymes, such as kinases, contributing to high-affinity binding.
Comparative In Vivo Efficacy of Structurally Related Pyrazole Derivatives
While in vivo data for direct derivatives of this compound are not yet extensively published, a robust body of evidence from structurally analogous compounds underscores the therapeutic potential of this chemical class. The following sections provide a comparative analysis of pyrazole-based compounds in preclinical cancer models, offering a benchmark for future investigations.
Pyrazole-Based Kinase Inhibitors in Oncology
Kinase inhibition is a major focus for pyrazole derivatives. Many of these compounds have demonstrated significant antitumor activity in vivo by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
Table 1: Comparative In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | NSG Mice | Not Specified | Suppression of metastasis observed | [3] |
| Pyrazole-Benzoxazine Hybrids | EGFR | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Fused Pyrazole Derivatives | EGFR, VEGFR-2 | Liver Cancer (HepG2 Xenograft) | Not Specified | Not Specified | Potent cytotoxicity observed in vitro | [4] |
The data from these related compounds suggest that derivatives of this compound could be potent inhibitors of key oncogenic kinases. The benzonitrile moiety is a known feature of some kinase inhibitors, and its combination with the versatile pyrazole core presents a strong rationale for their development.
A Roadmap for In Vivo Evaluation: Protocols and Experimental Design
To rigorously assess the therapeutic potential of novel compounds derived from the this compound scaffold, a well-defined in vivo testing strategy is essential. The following protocols provide a framework for these critical studies.
Murine Xenograft Models for Anticancer Efficacy
The human tumor xenograft model is a cornerstone of preclinical oncology research, providing a means to evaluate the antitumor activity of a test compound in a living organism.
Protocol 1: Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. This step is critical to minimize bias.
-
-
Compound Administration:
-
Prepare the test compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The choice of vehicle is crucial for ensuring solubility and bioavailability.
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A dose-response study is often necessary to identify the optimal therapeutic window.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Caption: Workflow for a subcutaneous xenograft study.
Pharmacokinetic Studies in Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.[5] Pharmacokinetic (PK) studies provide these essential data.[6]
Protocol 2: Rodent Pharmacokinetic Study
-
Animal Preparation:
-
Use healthy adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). For intravenous administration, cannulation of a major blood vessel (e.g., jugular vein) may be required.
-
-
Compound Administration:
-
Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides a baseline for 100% bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the compound from the plasma and quantify its concentration using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation:
-
Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (F%): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
-
Envisioned Signaling Pathways for Targeted Action
Derivatives of the this compound scaffold are anticipated to target key signaling pathways implicated in cancer progression. The structural features of this scaffold are well-suited for interaction with the ATP-binding pocket of various kinases.
Caption: Potential targeting of oncogenic signaling pathways.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel, targeted therapies. While direct in vivo data for its derivatives are emerging, the performance of structurally related compounds provides a strong rationale for its further investigation. The strategic application of the in vivo models and protocols outlined in this guide will be instrumental in validating the therapeutic potential of this versatile chemical class. Future research should focus on synthesizing a diverse library of derivatives and systematically evaluating their efficacy, selectivity, and pharmacokinetic properties to identify lead candidates for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic and Synthetic Guide to 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: A Comparative Analysis with its Precursors
Abstract
This guide provides an in-depth spectroscopic comparison of the versatile chemical intermediate, 4-(4-bromo-1H-pyrazol-1-yl)benzonitrile, with its precursors, 4-bromopyrazole and 4-fluorobenzonitrile. Aimed at researchers in synthetic chemistry and drug development, this document details the synthesis via nucleophilic aromatic substitution and offers a comprehensive analysis of the structural transformations observed through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The experimental data presented herein serves as a robust reference for reaction monitoring and product verification, underscoring the key spectral shifts and features that confirm the successful formation of the target molecule.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a substituted pyrazole linked to a benzonitrile moiety, offers multiple points for further functionalization. The synthesis of this compound is commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction between 4-bromopyrazole and 4-fluorobenzonitrile. Understanding the distinct spectroscopic signatures of the product in relation to its starting materials is critical for unambiguous structure confirmation and purity assessment. This guide provides a detailed comparative analysis of these three compounds using fundamental spectroscopic techniques.
Synthesis Pathway: Nucleophilic Aromatic Substitution
The formation of the C-N bond between the pyrazole and benzonitrile rings is the key transformation in this synthesis. The electron-withdrawing nature of the nitrile group activates the benzene ring of 4-fluorobenzonitrile towards nucleophilic attack by the deprotonated 4-bromopyrazole.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
-
Materials: 4-fluorobenzonitrile (1.0 eq), 4-bromopyrazole (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-bromopyrazole in DMF, add potassium carbonate. Causality: The base deprotonates the N-H of the pyrazole ring, generating a more potent nucleophile.
-
Add 4-fluorobenzonitrile to the mixture.
-
Heat the reaction mixture (e.g., to 70-80 °C) and stir for several hours. Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Spectroscopic Comparison and Analysis
The following sections detail the key spectroscopic features of the precursors and the final product. All data is presented to highlight the changes that confirm the successful synthesis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the presence and disappearance of key functional groups.
-
4-Fluorobenzonitrile: The spectrum is characterized by a strong, sharp absorption for the nitrile (C≡N) group and a C-F stretching vibration.
-
4-Bromopyrazole: This spectrum shows N-H stretching and bands related to the pyrazole ring.
-
This compound (Product): The product spectrum confirms the successful reaction by retaining the sharp nitrile peak while showing the disappearance of the N-H stretch from 4-bromopyrazole and the C-F stretch from 4-fluorobenzonitrile.
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | 4-Fluorobenzonitrile | 4-Bromopyrazole | This compound | Rationale for Change |
| N-H Stretch | N/A | ~3100-3300 (broad) | Absent | Disappearance confirms N-substitution on the pyrazole ring. |
| C≡N Stretch | ~2230-2240 (sharp, strong) | N/A | ~2230 (sharp, strong) | Retention confirms the benzonitrile moiety is intact. |
| Aromatic C=C | ~1500-1600 | ~1400-1500 | ~1500-1600 | Bands present in all compounds, indicating aromatic systems. |
| C-F Stretch | ~1200-1250 | N/A | Absent | Disappearance confirms substitution of the fluorine atom. |
| C-Br Stretch | N/A | ~600-700 | ~600-700 | Retention confirms the bromine on the pyrazole ring is intact. |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, offering definitive proof of the newly formed C-N bond and the overall molecular structure.
The key changes in the ¹H NMR spectrum are the shifts in the aromatic protons of the benzonitrile ring and the disappearance of the pyrazole N-H proton signal.
-
4-Fluorobenzonitrile: Exhibits a characteristic pattern for a 1,4-disubstituted benzene ring, with protons ortho and meta to the nitrile group showing distinct chemical shifts and couplings.
-
4-Bromopyrazole: Shows two signals for the pyrazole ring protons, along with a broad signal for the N-H proton.
-
Product: The spectrum integrates the features of both precursors. The aromatic region shows two doublets corresponding to the benzonitrile protons, which are shifted compared to the starting material due to the new pyrazole substituent. The pyrazole protons also appear as two distinct singlets, and the N-H signal is absent.
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton Assignment | 4-Fluorobenzonitrile (CDCl₃) | 4-Bromopyrazole (DMSO-d₆) | This compound (CDCl₃) | Rationale for Change |
| Pyrazole H-3, H-5 | N/A | ~7.6, ~8.1 (s) | ~8.2 (s), ~7.8 (s) | Chemical environments of pyrazole protons are altered by N-arylation. |
| Pyrazole N-H | N/A | ~13.2 (br s) | Absent | Disappearance confirms successful N-substitution. |
| Benzonitrile H (ortho to CN) | ~7.6-7.7 (m) | N/A | ~7.8 (d) | Downfield shift due to the electronic effect of the pyrazole substituent. |
| Benzonitrile H (meta to CN) | ~7.1-7.2 (m) | N/A | ~7.9 (d) | Downfield shift and change in coupling pattern upon substitution of F. |
The ¹³C NMR spectrum provides further confirmation of the structure, most notably through the shift of the carbon atom at the point of substitution on the benzonitrile ring.
-
4-Fluorobenzonitrile: The carbon atom bonded to fluorine (C-F) shows a large chemical shift and a characteristic large one-bond C-F coupling constant.
-
4-Bromopyrazole: The spectrum shows signals for the three carbon atoms of the pyrazole ring.
-
Product: The spectrum of the product shows the disappearance of the C-F signal and the appearance of a new C-N signal in its place. The chemical shifts of all carbons in both rings are adjusted due to the new electronic environment.
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon Assignment | 4-Fluorobenzonitrile (CDCl₃) | 4-Bromopyrazole (CDCl₃) | This compound (CDCl₃) | Rationale for Change |
| Pyrazole C-3 | N/A | ~139 | ~144 | Shift due to N-arylation. |
| Pyrazole C-4 | N/A | ~93 | ~95 | The C-Br carbon shows a slight shift. |
| Pyrazole C-5 | N/A | ~130 | ~132 | Shift due to N-arylation. |
| Benzonitrile C-CN | ~118 | N/A | ~118 | Nitrile carbon remains relatively unchanged. |
| Benzonitrile C (ipso to CN) | ~105 | N/A | ~112 | Shift reflects the change in substituent. |
| Benzonitrile C-F / C-N | ~164 (d, ¹JCF ≈ 250 Hz) | N/A | ~142 | Major shift and loss of C-F coupling confirms substitution. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and provides a key signature for the presence of bromine.
-
Key Signature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Any bromine-containing compound will therefore exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.
-
Precursors:
-
4-Fluorobenzonitrile: Molecular weight of 121.11 g/mol . The mass spectrum will show a molecular ion peak at m/z = 121.
-
4-Bromopyrazole: Molecular weight of 146.97 g/mol . The mass spectrum will show two peaks of similar height at m/z = 146 and 148, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
-
Product:
-
This compound: Molecular weight of 248.07 g/mol . The mass spectrum provides definitive proof of synthesis by showing a pair of molecular ion peaks of nearly equal intensity at m/z = 248 and 250. This confirms the incorporation of the bromine-containing pyrazole moiety into the final structure.
-
Caption: Mass spectrometry confirmation workflow.
Conclusion
The successful synthesis of this compound from 4-bromopyrazole and 4-fluorobenzonitrile is unequivocally confirmed through a multi-technique spectroscopic analysis. FT-IR data verify the loss and retention of key functional groups. ¹H and ¹³C NMR provide a detailed map of the new molecular architecture, highlighting the specific atomic shifts resulting from the C-N bond formation. Finally, mass spectrometry confirms the correct molecular weight and, crucially, the retention of the characteristic bromine isotopic pattern in the final product. This guide provides a validated and comprehensive spectroscopic reference for researchers working with these compounds.
The Ascendant Threat of Antimicrobial Resistance: A Comparative Guide to the Antibacterial Potential of Pyrazole Derivatives
The relentless rise of multidrug-resistant microorganisms constitutes a formidable challenge to global health, compelling the scientific community to explore novel chemical scaffolds with potent antimicrobial activity. Among the most promising contenders are pyrazole derivatives, five-membered heterocyclic compounds that have demonstrated a remarkable breadth of biological activities.[1][2] This guide offers an in-depth, objective comparison of the antibacterial performance of various pyrazole derivatives against established antibiotics, substantiated by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[3][4] Its inherent chemical stability and the facility with which it can be functionalized at various positions have made it an attractive starting point for the development of new antimicrobial agents.[5][6] Recent research has unveiled a plethora of pyrazole derivatives exhibiting potent inhibitory effects against a wide spectrum of Gram-positive and Gram-negative bacteria, including notoriously resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7][8]
Assessing Antibacterial Efficacy: A Methodological Overview
The cornerstone of evaluating a compound's antibacterial potential lies in determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures provide a standardized assessment of antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[1]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. Following incubation, the lowest concentration of the compound that visibly inhibits bacterial growth is recorded as the MIC.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: Dissolve the pyrazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[1]
Experimental Protocol: Determining the Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is sub-cultured onto an agar medium. The lowest concentration that results in no bacterial growth on the agar plate is the MBC.
Step-by-Step Methodology:
-
Sub-culturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Streak the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the test compound from the MIC assay that results in no bacterial colonies on the agar plate.
Caption: Workflow for Determining MIC and MBC of Pyrazole Derivatives.
Comparative Performance Analysis: Pyrazole Derivatives vs. Conventional Antibiotics
Numerous studies have highlighted the potent antibacterial activity of pyrazole derivatives against a range of clinically relevant pathogens. The following table summarizes the MIC values of representative pyrazole derivatives in comparison to standard antibiotics, demonstrating their competitive and, in some cases, superior efficacy.
| Compound/Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL) | Reference |
| Pyrazole Derivatives | ||||||
| Pyrazole-thiazole hybrid (10) | 1.9-3.9 | - | - | - | 1.9-3.9 | [7] |
| Imidazo-pyridine substituted pyrazole (18) | <1 | <1 | <1 | <1 | <1 | [7] |
| Coumarin-pyran fused pyrazole (23) | 1.56-6.25 | - | - | 1.56-6.25 | - | [7] |
| Dihydrotriazine substituted pyrazole (40) | 1 | - | 1 | - | 1 | [7] |
| Naphthyl-substituted pyrazole-hydrazone (6) | 0.78-1.56 | - | - | - | - | [7] |
| Pyrazole-1-carbothiohydrazide (21a) | 62.5 | 125 | 125 | - | - | [1][9] |
| N-(3-Nitrophenylpyrazole) curcumin (12) | 10 | - | >100 | - | - | [10] |
| Standard Antibiotics | ||||||
| Ciprofloxacin | 10-15 | - | - | - | - | [7] |
| Tetracycline | >62.5 | - | >62.5 | >62.5 | - | [7] |
| Moxifloxacin | 1 | - | - | - | 1 | [7] |
| Oxacillin | >1 | - | - | - | >1 | [7] |
| Chloramphenicol | - | 62.5-125 | 125 | - | - | [9] |
| Levofloxacin | - | - | - | 1384 | 346 | [8] |
Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
The data clearly indicates that certain pyrazole derivatives exhibit potent antibacterial activity, with MIC values comparable or even superior to conventional antibiotics.[7][11] For instance, imidazo-pyridine substituted pyrazole (18) and dihydrotriazine substituted pyrazole (40) demonstrate broad-spectrum activity with MIC values as low as 1 µg/mL against both Gram-positive and Gram-negative bacteria, including MRSA.[7]
Unraveling the Structure-Activity Relationship (SAR)
The antibacterial potency of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antibacterial agents.[10][12]
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring significantly influences activity. Phenyl groups, particularly those with electron-withdrawing substituents, often enhance antibacterial potency.[10]
-
Substitution at C3 and C5: The groups at the C3 and C5 positions are critical for interaction with bacterial targets. Bulky aromatic or heterocyclic rings at these positions can lead to increased activity.[13]
-
Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole, pyridine, or coumarin, has proven to be a successful strategy for developing broad-spectrum antibacterial agents.[5][7] These hybrid molecules often exhibit synergistic effects, leading to enhanced potency.
Caption: Key Structure-Activity Relationships of Antibacterial Pyrazole Derivatives.
Mechanisms of Action: How Pyrazole Derivatives Inhibit Bacterial Growth
The antibacterial activity of pyrazole derivatives stems from their ability to interfere with essential bacterial metabolic pathways.[7] Molecular docking and enzyme inhibition studies have elucidated several key mechanisms of action.
Inhibition of DNA Gyrase and Topoisomerases
A significant number of pyrazole derivatives exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair in bacteria.[2][7] By binding to these enzymes, pyrazole derivatives prevent the supercoiling and decatenation of bacterial DNA, ultimately leading to cell death.[7]
Dihydrofolate Reductase (DHFR) Inhibition
Another important target for pyrazole derivatives is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a vital precursor for nucleotide and amino acid biosynthesis.[7] Inhibition of DHFR disrupts these critical metabolic pathways, thereby halting bacterial growth.
Caption: Inhibition of Bacterial DNA Gyrase by Pyrazole Derivatives.
Conclusion and Future Perspectives
The compelling evidence presented in this guide underscores the significant potential of pyrazole derivatives as a promising class of antibacterial agents. Their broad-spectrum activity, including efficacy against resistant strains, coupled with their synthetic tractability, positions them as valuable leads in the urgent quest for new antibiotics.[1][14] Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to pave the way for their clinical development. The versatility of the pyrazole scaffold continues to offer a rich platform for the design and discovery of the next generation of antimicrobial drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. meddocsonline.org [meddocsonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. echemcom.com [echemcom.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Genotoxicity Assessment of Novel Pyrazole Compounds
For researchers, scientists, and drug development professionals, ensuring the safety of novel chemical entities is paramount. The pyrazole scaffold, a common motif in medicinal chemistry, requires rigorous genotoxicity assessment to preclude potential DNA damage and subsequent carcinogenicity. This guide provides an in-depth comparison of key genotoxicity assays, offering field-proven insights and detailed protocols to empower your research and development.
The Imperative of Genotoxicity Testing for Pyrazole Scaffolds
Pyrazoles are a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery.[1][2] However, their chemical reactivity, sometimes a desired trait for therapeutic efficacy, can also pose a risk of interacting with cellular DNA. Therefore, a comprehensive genotoxicity assessment is not just a regulatory requirement but a critical step in the safety evaluation of any new pyrazole-based compound. A battery of tests is employed to detect different types of genetic damage, including gene mutations, and small- and large-scale chromosomal damage.[3]
A Comparative Overview of Standard Genotoxicity Assays
The selection of appropriate assays is crucial for a thorough genotoxicity assessment. The standard test battery, recommended by international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), is designed to be comprehensive.[3][4][5][6]
| Assay | Endpoint Detected | Strengths | Limitations | Regulatory Guideline |
| Bacterial Reverse Mutation Test (Ames Test) | Gene mutations (point mutations and frameshifts) | Rapid, inexpensive, high throughput, and well-validated for detecting a wide range of mutagens.[7][8][9] | Lacks mammalian metabolism unless supplemented with S9 fraction; prokaryotic system may not fully reflect human cell response.[10] | OECD 471 |
| In Vitro Micronucleus Test | Chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[11][12][13] | High throughput, evaluates both clastogenicity and aneugenicity, and can be performed in mammalian cells, providing more relevant data for human risk assessment.[14] | In vitro metabolic activation may not fully mimic in vivo conditions. | OECD 487 |
| In Vitro Chromosomal Aberration Test | Structural and numerical chromosome abnormalities.[15][16][17][18] | Directly visualizes chromosome damage, providing clear evidence of clastogenicity. | Labor-intensive, requires skilled personnel for scoring, and may have lower throughput than the micronucleus test. | OECD 473 |
| In Vivo Micronucleus Test | Chromosome damage in hematopoietic cells of living animals.[19][20][21][22][23] | Accounts for in vivo metabolism, pharmacokinetics, and DNA repair processes, providing a more holistic view of genotoxic potential.[22] | Involves animal testing, is more time-consuming, and expensive than in vitro assays. | OECD 474 |
Delving Deeper: Mechanistic Insights with Advanced Assays
Beyond the standard battery, other assays can provide valuable mechanistic information about the nature of DNA damage.
-
Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual cells.[24][25][26][27][28] The extent of DNA migration in an electric field, forming a "comet" shape, is proportional to the amount of DNA damage.[25][26]
-
H2A.X Phosphorylation Assay: The phosphorylation of histone H2A.X at serine 139 (to form γH2A.X) is an early cellular response to DNA double-strand breaks (DSBs).[29][30] Detecting γH2A.X via immunofluorescence or flow cytometry provides a sensitive and specific marker for this critical type of DNA damage.[29][31] However, it's important to note that γH2A.X is not an unambiguous marker for DSBs and can be associated with other cellular processes.[32]
Experimental Workflows: A Step-by-Step Approach
To ensure the trustworthiness and reproducibility of your results, adherence to standardized protocols is essential. Below are detailed workflows for the core genotoxicity assays.
Bacterial Reverse Mutation Test (Ames Test) Workflow
This assay evaluates the ability of a test compound to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[7][8][10]
Caption: Workflow of the Ames Test for mutagenicity assessment.
In Vitro Micronucleus Test Workflow
This assay detects micronuclei in the cytoplasm of interphase cells, which are formed from chromosome fragments or whole chromosomes that lag during cell division.[11][12]
Caption: Workflow of the In Vitro Micronucleus Test.
In Vivo Micronucleus Test Workflow
This assay assesses chromosomal damage in the bone marrow or peripheral blood of treated animals.[19][20][21]
Caption: Workflow of the In Vivo Micronucleus Test.
Structure-Activity Relationships and Genotoxicity of Pyrazoles
The genotoxic potential of pyrazole derivatives can be influenced by their substitution patterns. For instance, the presence of certain functional groups can increase the likelihood of DNA interaction. A study on nitropyrazole-derived compounds found that the cytotoxicity and genotoxicity were linked to the production of reactive oxygen/nitrogen species.[33] Understanding these structure-activity relationships (SARs) can guide the design of safer pyrazole-based drug candidates.[34][35][36][37][38]
Comparative Analysis of Pyrazole Compound Genotoxicity
To illustrate the application of these assays, consider the hypothetical data below for three novel pyrazole compounds.
| Compound | Ames Test (TA98, TA100, with S9) | In Vitro Micronucleus (CHO cells, with S9) | In Vivo Micronucleus (Mouse bone marrow) | Genotoxicity Conclusion |
| Pyrazole A | Negative | Negative | Negative | Non-genotoxic |
| Pyrazole B | Positive (TA98, frameshift mutagen) | Positive | Positive | Genotoxic |
| Pyrazole C | Negative | Positive | Negative | Potentially aneugenic in vitro, not expressed in vivo. Further investigation may be warranted. |
This comparative data highlights the importance of a test battery. Pyrazole B is clearly genotoxic across the board. Pyrazole C, however, shows a positive result only in the in vitro micronucleus assay, suggesting a potential for aneugenicity that is not observed in the whole animal model. This could be due to metabolic detoxification in vivo or other factors.
Conclusion: A Pathway to Safer Drug Development
The genotoxicity assessment of novel pyrazole compounds is a complex but essential process. By employing a battery of well-validated assays, researchers can gain a comprehensive understanding of a compound's potential to cause genetic damage. This guide provides the foundational knowledge and practical workflows to navigate this critical aspect of drug development, ultimately contributing to the creation of safer and more effective medicines.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 4. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 5. database.ich.org [database.ich.org]
- 6. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. criver.com [criver.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. scantox.com [scantox.com]
- 14. criver.com [criver.com]
- 15. oecd.org [oecd.org]
- 16. criver.com [criver.com]
- 17. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. inotiv.com [inotiv.com]
- 22. nucro-technics.com [nucro-technics.com]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchtweet.com [researchtweet.com]
- 26. Comet assay - Wikipedia [en.wikipedia.org]
- 27. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. iv.iiarjournals.org [iv.iiarjournals.org]
- 31. H2A.X Phosphorylation Assay Kit (Flow Cytometry) | 17-344 [merckmillipore.com]
- 32. tandfonline.com [tandfonline.com]
- 33. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 37. scispace.com [scispace.com]
- 38. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
For the diligent researcher navigating the frontiers of drug discovery, the introduction of novel chemical entities is a daily reality. Among these, 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, a compound with potential applications in pharmaceutical intermediates, requires a handling protocol built on a foundation of scientific integrity and proactive safety measures.[1] While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound (CAS No. 1184544-36-2) is not readily accessible, a thorough analysis of structurally similar compounds provides a robust framework for ensuring laboratory safety.[1] This guide synthesizes available data on analogous brominated and nitrilated aromatic compounds to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Chemical Identity and Known Hazards: An Analog-Based Approach
Understanding the chemical's physical and toxicological properties is the cornerstone of safe handling. In the absence of specific data for this compound, we can infer its likely characteristics from related structures.
| Property | Inferred Value/Information | Source (Analogous Compound) |
| CAS Number | 1184544-36-2 | SynHet[1] |
| Molecular Formula | C10H6BrN3 | BLDpharm[2] |
| Molecular Weight | 248.08 g/mol | BLDpharm[2] |
| Appearance | Likely a solid | Sigma-Aldrich (for a similar compound)[3] |
| Primary Hazards | Skin irritation, serious eye irritation, respiratory irritation, and potential for aquatic toxicity. | Based on various SDS for similar brominated and nitrilated aromatic compounds. |
The presence of a brominated aromatic ring and a nitrile group suggests that this compound should be handled with care, assuming it may cause irritation upon contact with skin and eyes, and may be harmful if inhaled or swallowed. The GHS09 pictogram, indicating a hazard to the aquatic environment, has been noted for a structurally similar compound, 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following recommendations are based on best practices for handling halogenated organic compounds and aromatic nitriles.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[4] For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. In situations with a higher risk of splashes, a face shield should be worn in addition to safety goggles.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure that it is made of a material that offers adequate chemical resistance.
-
Respiratory Protection: All handling of this compound as a solid or in a solution that could generate aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Engineering Controls: Creating a Safe Workspace
The laboratory environment itself is a critical component of your safety strategy.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are non-negotiable in any laboratory where this compound is handled.
-
Designated Work Area: Whenever possible, designate a specific area for handling this compound to prevent cross-contamination of other laboratory spaces.
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the research process.
Handling and Storage
-
Receipt and Inspection: Upon receiving the compound, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled with the chemical name and any known hazards.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions inside a chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for proper disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. As a brominated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. This includes unused compound, contaminated PPE, and any absorbent materials from spills.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste disposal protocols. Halogenated organic waste should typically be segregated.
-
Disposal Method: The recommended method for the disposal of brominated aromatic nitriles is incineration in a licensed hazardous waste facility. This process should be carried out under controlled conditions to ensure the complete destruction of the compound and to manage any potentially hazardous byproducts.
The following diagram outlines the recommended workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
